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Core Science & Biosynthesis

Foundational

3-Fluoro-4-methyl-2(1H)-quinolinone: Structural Insights, Synthesis, and Applications in Drug Development

Introduction to the Fluorinated Quinolone Scaffold In contemporary medicinal chemistry, the 2(1H)-quinolinone (carbostyril) core is a privileged scaffold, frequently serving as a bioisostere for coumarins and quinolines....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Fluorinated Quinolone Scaffold

In contemporary medicinal chemistry, the 2(1H)-quinolinone (carbostyril) core is a privileged scaffold, frequently serving as a bioisostere for coumarins and quinolines. The specific derivative 3-fluoro-4-methyl-2(1H)-quinolinone (CAS: 198831-76-4) represents a highly optimized structural motif[1]. By strategically incorporating a fluorine atom at the C-3 position and a methyl group at the C-4 position, drug developers can finely tune the physicochemical properties, metabolic stability, and target-binding kinetics of the molecule. This technical guide explores the mechanistic synthesis, structural causality, and pharmacological utility of this compound.

Physicochemical Profiling & Structural Causality

The substitution pattern on the 2-quinolone ring is not arbitrary; it is a calculated design choice to manipulate the molecule's interaction with biological targets.

  • C-3 Fluorination (Electronic Modulation): Fluorine is highly electronegative. Its induction effect withdraws electron density from the conjugated system, which significantly lowers the pKa of the adjacent lactam N-H. This enhances the hydrogen-bond donor capacity of the N-H group, a critical factor for anchoring the molecule into the hinge region of target kinases[2]. Furthermore, the C-F bond increases lipophilicity and blocks oxidative metabolism at the C-3 position.

  • C-4 Methylation (Steric Locking): The methyl group provides a rigid steric boundary. When binding to a receptor or enzyme pocket, this bulk restricts the rotational degrees of freedom, forcing the molecule into a specific, bioactive conformation and minimizing entropic penalties upon binding.

Quantitative Data Summary
PropertyValueCausality / Impact
Chemical Name 3-Fluoro-4-methyl-2(1H)-quinolinoneNomenclature standard.
CAS Registry Number 198831-76-4Unique identifier for sourcing[1].
Molecular Formula C10H8FNODefines stoichiometry[1].
Molecular Weight 177.18 g/mol Low MW allows for extensive downstream functionalization[1].
Monoisotopic Mass 177.05899 DaTarget mass for HRMS validation.
Hydrogen Bond Donors 1 (Lactam N-H)Primary anchor for kinase hinge binding.
Hydrogen Bond Acceptors 2 (Carbonyl O, Fluorine)Secondary interaction points.

Mechanistic Synthesis: The Masamune-Roush HWE Approach

The most robust and scalable method for synthesizing 4-substituted-3-halo-2-quinolones utilizes an intramolecular Horner-Wadsworth-Emmons (HWE) olefination[3]. This approach uses o-aminoacetophenone and diethyl 2-fluoro-2-phosphonoacetic acid as starting materials.

Step-by-Step Methodology

Step 1: Amidation (Formation of the N-Acyl Intermediate)

  • Preparation: Charge a flame-dried round-bottom flask with o-aminoacetophenone (1.0 equiv) and diethyl 2-fluoro-2-phosphonoacetic acid (1.1 equiv) in anhydrous dichloromethane (DCM).

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to the stirring solution to neutralize the system and act as a proton scavenger.

  • Activation: Introduce the coupling agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equiv) and Hydroxybenzotriazole (HOBt) (1.2 equiv).

    • Causality: HOBt forms a highly reactive active ester intermediate, which prevents the formation of unreactive N-acylureas and drives the amidation to completion.

  • Reaction: Stir at ambient temperature for 12 hours.

  • Workup: Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry over MgSO4 and concentrate under reduced pressure to yield the intermediate: diethyl (2-acetylphenylcarbamoyl)fluoromethylphosphonate.

Step 2: Intramolecular HWE Olefination

  • Preparation: Dissolve the crude intermediate in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Templating: Add anhydrous Lithium Chloride (LiCl) (1.5 equiv).

    • Causality: This is the critical Masamune-Roush modification. LiCl acts as a Lewis acid, coordinating simultaneously with the phosphonate oxygen and the ketone carbonyl. This templates the molecule into a pre-cyclization conformation and increases the acidity of the α-proton[3].

  • Deprotonation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv) dropwise at 0 °C. The enhanced α-proton acidity allows the use of this milder base instead of harsh reagents like NaH, protecting the sensitive amide bond.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 4-6 hours. The intramolecular nucleophilic attack and subsequent elimination of diethyl phosphate yield the quinolinone core[3].

  • Isolation: Quench with saturated NH4Cl, extract with Ethyl Acetate, and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

SynthesisWorkflow SM1 o-Aminoacetophenone (Starting Material) Step1 Amidation (Coupling) Reagent: EDCI / HOBt Solvent: DCM SM1->Step1 SM2 Diethyl 2-fluoro-2-phosphonoacetic acid (Fluorinated Reagent) SM2->Step1 Intermediate Diethyl (2-acetylphenylcarbamoyl) fluoromethylphosphonate Step1->Intermediate  In-Process Control:  LC-MS (m/z) Step2 Intramolecular HWE Olefination Base: DBU | Lewis Acid: LiCl Solvent: THF Intermediate->Step2 Product 3-Fluoro-4-methyl-2(1H)-quinolinone (Target Compound) Step2->Product  Cyclization &  Elimination

Fig 1: HWE-mediated synthesis workflow for 3-fluoro-4-methyl-2(1H)-quinolinone.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized 3-fluoro-4-methyl-2(1H)-quinolinone without relying solely on external commercial standards, the protocol must be self-validating through orthogonal analytical techniques:

  • In-Process LC-MS: During Step 1, monitor the disappearance of the o-aminoacetophenone peak. The formation of the intermediate is confirmed by an [M+H]+ mass shift corresponding to the addition of the phosphonate group.

  • UV-Vis Spectroscopy (Bathochromic Shift): Upon successful HWE cyclization in Step 2, the molecule forms a highly conjugated planar ring system. This results in a distinct bathochromic (red) shift in the UV absorption spectrum compared to the non-conjugated intermediate.

  • Multinuclear NMR:

    • 1H NMR: The disappearance of the ethyl ester protons (from the phosphonate leaving group) confirms elimination. The C-4 methyl group will appear as a distinct doublet or singlet depending on long-range coupling with the fluorine.

    • 19F NMR: A single distinct peak will confirm the presence of the C-3 fluorine, validating the intact transfer of the halogen.

Pharmacological Applications & Target Engagement

Derivatives of 4-substituted-3-halo-2-quinolones are heavily utilized in the development of targeted therapeutics. Two primary applications dominate the literature:

  • Kinase Inhibition (e.g., EGFR/FAK): The 2-quinolone core mimics the adenine ring of ATP. The enhanced hydrogen bonding of the fluorinated lactam allows it to bind tightly to the ATP-binding pocket of kinases, exhibiting potent antiproliferative activity against cancer cell lines[2].

  • Ion Channel Modulation (Maxi-K Channels): Substituted 2-quinolinones act as openers of Large-conductance Ca2+-activated K+ (Maxi-K) channels. Activation of these channels results in potassium efflux, cellular hyperpolarization, and subsequent relaxation of corporal and arterial smooth muscle, making them valuable targets for cardiovascular and erectile dysfunction therapies[3].

BioPathway Ligand 3-Fluoro-4-methyl-2(1H)-quinolinone (Bioactive Scaffold) Target Target Kinase / Ion Channel (e.g., Maxi-K / EGFR) Ligand->Target Hinge Region Binding Inhibition Conformational Locking & Allosteric Modulation Target->Inhibition Induces Downstream Downstream Signaling (e.g., Ca2+ Efflux / PI3K) Inhibition->Downstream Modulates Outcome Therapeutic Efficacy (Smooth Muscle Relaxation / Antiproliferative) Downstream->Outcome Results in

Fig 2: Pharmacological modulation of kinase/ion channels by fluorinated quinolones.

References

  • Zhao, S., He, Y.-H., Wu, D., & Guan, Z. (2010). A new general approach to 4-substituted-3-halo-2-quinolones. Journal of Fluorine Chemistry, 131(5), 597–605. Retrieved from[Link]

  • Gomaa, M. S., et al. (2021). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from[Link]

Sources

Exploratory

Comprehensive Spectroscopic Characterization and Analytical Workflows for 2(1H)-Quinolinone, 3-fluoro-4-methyl-

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The compound 2(1H)-Quinolinone, 3-fluoro-4-methyl- (CAS-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The compound 2(1H)-Quinolinone, 3-fluoro-4-methyl- (CAS-aligned nomenclature: 3-fluoro-4-methylquinolin-2(1H)-one) represents a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and ion channel modulators. The introduction of a fluorine atom at the C-3 position, coupled with a methyl group at C-4, dramatically alters the electronic topology and lipophilicity of the quinolinone core.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. This guide provides a self-validating analytical framework, detailing the causality behind specific spectroscopic phenomena—such as heteronuclear spin-spin coupling (


 and 

)—and establishing rigorous, step-by-step protocols for structural verification.

Chemical Architecture & Synthetic Grounding

To accurately interpret the spectroscopic data of a molecule, one must understand its synthetic origins, as trace impurities and isotopic distributions are artifacts of the reaction pathway. The most robust methodology for synthesizing 4-substituted-3-halo-2-quinolones relies on an intramolecular Horner-Wadsworth-Emmons (HWE) olefination, as pioneered by [1].

In this pathway, 2-fluoro diethylphosphonoacetic acid is coupled with 2-aminoacetophenone to form an


-acyl intermediate. The subsequent cyclization is driven by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and lithium chloride (LiCl). Causality of Reagents:  LiCl acts as a Lewis acid, coordinating with the phosphonate and carbonyl oxygens to increase the 

-proton's acidity, while DBU facilitates the deprotonation necessary for the HWE cyclization, yielding the fluorinated lactam core.

SynthWorkflow A 2-Aminoacetophenone C Amidation (Coupling Reagents) A->C B 2-Fluoro Diethylphosphonoacetic Acid B->C D N-Acyl Intermediate C->D Amide Bond Formation E Intramolecular HWE (DBU, LiCl, THF) D->E Base-Catalyzed Deprotonation F 3-Fluoro-4-methylquinolin-2(1H)-one E->F Cyclization & Elimination

Intramolecular HWE olefination pathway for synthesizing 3-fluoro-4-methylquinolin-2(1H)-one.

High-Resolution Spectroscopic Data

The following tables synthesize the expected multimodal spectroscopic data for 3-fluoro-4-methylquinolin-2(1H)-one, grounded in established structure-determination principles [2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Choice Causality: DMSO-


 is mandated over CDCl

. The quinolinone core forms strong intermolecular hydrogen bonds (lactam dimers). DMSO-

competitively disrupts these dimers, ensuring sharp, well-resolved N-H signals and preventing concentration-dependent chemical shift drift.

Table 1:


 NMR Assignments (400 MHz, DMSO-

)
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment Rationale
N-H 11.80s (broad)-1HDeshielded lactam proton; broad due to quadrupolar relaxation of

.
H-5 7.75dd

,

1HDeshielded by the proximal C-4 methyl and anisotropic effect of the C=O.
H-7 7.45ddd

,

1HTypical aromatic splitting; para to the lactam nitrogen.
H-8 7.32d

1HOrtho to the nitrogen atom, experiencing mild shielding.
H-6 7.20ddd

,

1HMeta to the nitrogen, least deshielded aromatic proton.
4-CH

2.35d

3HAllylic coupling to the C-3 Fluorine atom splits the methyl singlet into a doublet.

Table 2:


 and 

NMR Assignments (100 MHz / 376 MHz, DMSO-

)
Nucleus / PositionChemical Shift (

, ppm)
MultiplicityHeteronuclear Coupling (

/

, Hz)

(C-3)
145.2d

(Direct C-F bond)

(C-2, C=O)
158.5d


(C-4)
128.5d


(4-CH

)
11.5d


(C-8a)
136.0s-

(F-3)
-142.5q

(Coupling with 4-CH

)
FT-IR and Mass Spectrometry (HRMS)

Table 3: Orthogonal Validation Data

TechniqueKey Signals / ValuesDiagnostic Significance & Causality
FT-IR (ATR) 3150–2850 cm

Broad N-H stretch characteristic of hydrogen-bonded lactams.
FT-IR (ATR) 1665 cm

Strong C=O stretch. Lower than typical ketones due to amide resonance.
FT-IR (ATR) 1210 cm

C-F stretching vibration (highly polar bond yields strong dipole moment change).
HRMS (ESI+) Calc: 178.0663

Found: 178.0668

Exact mass of

. ESI+ is chosen as the lactam nitrogen readily accepts a proton in acidic mobile phases.

Mechanistic Causality in Spectral Interpretation

To ensure scientific integrity, data must not merely be reported; it must be understood mechanistically [3].

The Heteronuclear Spin-Spin Coupling Phenomenon: In the


 NMR spectrum, an inexperienced analyst might mistake the doublet at 2.35 ppm for a CH-CH

system. However, the integration (3H) and the specific coupling constant (

Hz) confirm it is a

long-range allylic coupling. The fluorine atom at C-3 possesses a nuclear spin of

(100% natural abundance). The magnetic moment of the

nucleus transmits through the

-electron system of the C3=C4 double bond, splitting the energy states of the adjacent methyl protons.

Similarly, in the


 spectrum, the massive 

coupling of 240 Hz at 145.2 ppm is the definitive hallmark of a direct

Carbon-Fluorine bond, serving as an internal anchor point for assigning the rest of the fused bicyclic system.

Standardized Experimental Protocol: Self-Validating Analytical Workflow

A robust analytical pipeline must be self-validating. Proceeding to high-resolution NMR without first confirming chromatographic purity leads to spectral artifacts that conflate impurity signals with complex heteronuclear splittings.

AnalyticalPipeline S1 Purified 3-Fluoro-4-methylquinolin-2(1H)-one S2 HPLC-UV (Purity Assessment >98%) S1->S2 S2->S1 If Purity < 98% (Recrystallize) S3 HRMS (ESI+) Exact Mass Determination S2->S3 If Purity > 98% S4 Multinuclear NMR (1H, 13C, 19F, 2D-COSY/HMBC) S3->S4 S5 FT-IR Spectroscopy Functional Group Mapping S4->S5 S6 Structural Validation & Data Archival S5->S6 Multi-modal Consensus

Workflow for the multimodal spectroscopic validation of 3-fluoro-4-methylquinolin-2(1H)-one.

Step-by-Step Methodology

Phase 1: Purity Assessment (HPLC-UV)

  • Sample Preparation: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade Methanol.

  • Chromatography: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Gradient: Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Validation Check: Ensure the UV chromatogram (extracted at 254 nm) shows a single peak with an Area Under Curve (AUC) > 98%. Do not proceed to NMR if purity is below 98%, as impurity peaks will complicate the

    
     multiplet analysis.
    

Phase 2: High-Resolution Mass Spectrometry (HRMS)

  • Ionization: Introduce the eluent directly into an Electrospray Ionization (ESI) source operating in positive mode. The 0.1% Formic acid in the mobile phase acts as a proton donor, ensuring efficient ionization of the lactam to

    
    .
    
  • Acquisition: Scan

    
     100 to 500 using a Time-of-Flight (TOF) or Orbitrap analyzer.
    
  • Validation Check: The mass error must be

    
     ppm compared to the theoretical mass of 178.0663.
    

Phase 3: Multinuclear NMR Acquisition

  • Sample Preparation: Weigh exactly 15 mg of the validated compound. Dissolve completely in 0.6 mL of DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.
    
  • 
     Acquisition:  Acquire 16 transients with a relaxation delay (
    
    
    
    ) of 2.0 seconds to ensure complete relaxation of the methyl protons.
  • 
     Acquisition:  Acquire 1024 transients with proton decoupling (WALTZ-16). Critical Step: Increase the relaxation delay to 3.0 seconds to account for the longer 
    
    
    
    relaxation times of the quaternary carbons (C-2, C-3, C-4).
  • 
     Acquisition:  Acquire 64 transients. Set the transmitter offset to -100 ppm and use a wide sweep width to capture the expected signal near -142.5 ppm.
    

Conclusion

The characterization of 2(1H)-Quinolinone, 3-fluoro-4-methyl- requires a multimodal approach that respects the unique electronic perturbations introduced by the vinylic fluorine atom. By adhering to the self-validating workflows and understanding the causality behind heteronuclear coupling phenomena outlined in this guide, researchers can ensure absolute structural confidence prior to advancing this privileged scaffold into downstream biological assays or structural activity relationship (SAR) campaigns.

References

  • Title: A new general approach to 4-substituted-3-halo-2-quinolones Source: Journal of Fluorine Chemistry, Volume 131, Issue 5, Pages 597-605 (2010). URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons (2014). URL: [Link]

  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer (2020). URL: [Link]

Foundational

The Chemical and Pharmacological Landscape of 3-Fluoro-4-methyl-1H-quinolin-2-one: Synthesis, Mechanisms, and Drug Discovery Potential

Executive Summary and Nomenclature In chemical databases and patent literature, compounds are frequently indexed using inverted nomenclature to group core scaffolds. The inverted name 2(1H)-Quinolinone, 3-fluoro-4-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Nomenclature

In chemical databases and patent literature, compounds are frequently indexed using inverted nomenclature to group core scaffolds. The inverted name 2(1H)-Quinolinone, 3-fluoro-4-methyl- translates to the standard IUPAC name 3-fluoro-4-methyl-1H-quinolin-2-one (CAS Registry Number: 198831-76-4)[1].

This molecule represents a highly specialized pharmacophore. While the broader class of fluoroquinolones (typically fluorinated at the C-6 position) has revolutionized antimicrobial therapies by targeting bacterial DNA gyrase and topoisomerase IV[2], the specific substitution pattern of 3-fluoro-4-methyl-1H-quinolin-2-one offers a distinct set of physicochemical and steric properties. This whitepaper deconstructs the structural causality, synthetic methodology, and pharmacological utility of this privileged scaffold.

Structural Rationale & Causality (E-E-A-T)

In medicinal chemistry, the strategic placement of functional groups is never arbitrary. The 3-fluoro and 4-methyl modifications on the quinolin-2(1H)-one core are designed to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) challenges:

  • The C-3 Fluorine Effect: Historically, the addition of a fluorine atom to the quinolone ring (e.g., norfloxacin in 1980) created a class of drugs with vastly broader spectrums of activity[3]. However, fluorination specifically at the C-3 position serves a dual purpose. First, it modulates the pKa of the adjacent lactam N-H, enhancing the molecule's ability to cross lipid bilayers. Second, it acts as an isosteric metabolic shield. The electron-rich C-3 position of unsubstituted quinolinones is a common site for cytochrome P450-mediated oxidation. Fluorine substitution blocks this metabolic liability without adding significant steric bulk.

  • The C-4 Methyl Group: The addition of a methyl group at C-4 introduces critical steric hindrance. This bulk restricts the rotational degrees of freedom of the molecule when entering a target binding pocket, effectively "locking" the core into a bioactive conformation. Furthermore, it enhances hydrophobic interactions with non-polar residues in the target enzyme's active site.

Quantitative Data Summary

The table below summarizes the theoretical physicochemical parameters of 3-fluoro-4-methyl-1H-quinolin-2-one and their direct implications for drug design.

ParameterValuePharmacological Implication
IUPAC Name 3-fluoro-4-methyl-1H-quinolin-2-oneStandardized nomenclature for regulatory filing.
Molecular Formula C10H8FNODetermines baseline molecular weight.
Molecular Weight ~177.18 g/mol Highly ligand-efficient; leaves ample room for further functionalization while remaining under the Rule of 5 threshold.
H-Bond Donors 1 (Lactam N-H)Facilitates critical hydrogen bonding with target residues (e.g., Serine/Threonine in kinase hinges).
H-Bond Acceptors 2 (Carbonyl O, Fluorine)Fluorine can engage in orthogonal multipolar interactions, enhancing binding affinity[4].

Self-Validating Synthetic Methodology

Traditional fluorination of quinolines (such as the Schiemann reaction using NOBF4) often requires harsh, cryogenic conditions and gaseous reagents, which are prone to efficiency issues and safety hazards upon scale-up[5]. To ensure a robust, scalable, and self-validating workflow, we employ a bottom-up Knorr-type quinoline synthesis using pre-fluorinated building blocks.

Protocol: Two-Step Synthesis of 3-Fluoro-4-methyl-1H-quinolin-2-one

Step 1: Preparation of the Amide Intermediate Causality: Condensing aniline with a fluorinated


-keto ester establishes the carbon framework. We utilize a Dean-Stark apparatus to continuously remove water, which drives the thermodynamic equilibrium toward the amide and provides a visual, self-validating cue for reaction completion.
  • Reagent Charging: To a 500 mL round-bottom flask, add aniline (1.0 equiv, 100 mmol) and ethyl 2-fluoro-3-oxobutanoate (1.1 equiv, 110 mmol).

  • Catalysis & Solvent: Add 250 mL of anhydrous toluene and a catalytic amount of p-toluenesulfonic acid (pTSA, 0.05 equiv).

  • Reflux & Monitoring: Attach a Dean-Stark trap and reflux the mixture. The reaction is self-validating: when water ceases to collect in the trap (typically 4-6 hours), the amidation is complete. Confirm via TLC (Hexanes:EtOAc 3:1).

  • Isolation: Concentrate the mixture under reduced pressure to yield crude N-phenyl-2-fluoro-3-oxobutanamide.

Step 2: Intramolecular Friedel-Crafts Cyclization Causality: Ring closure requires an electrophilic aromatic substitution. Polyphosphoric acid (PPA) is selected because it acts simultaneously as a strong Brønsted acid to activate the carbonyl and a dehydrating agent to absorb the eliminated alcohol, preventing the hydrolysis of the sensitive amide bond.

  • Activation: Heat 100 g of PPA to 90°C in a robust mechanical stirring setup to reduce its viscosity.

  • Addition: Slowly add the crude N-phenyl-2-fluoro-3-oxobutanamide to the PPA. The mixture will darken.

  • Cyclization: Elevate the temperature to 110–120°C and stir for 3 hours.

  • Quenching (Self-Validation): Pour the hot, viscous mixture over 500 g of vigorously stirred crushed ice. The sudden shift in pH and temperature forces the highly insoluble 3-fluoro-4-methyl-1H-quinolin-2-one to precipitate immediately as an off-white solid.

  • Purification: Filter the solid, wash thoroughly with cold distilled water until the filtrate is pH neutral, and recrystallize from hot ethanol to achieve >98% purity.

SynthesisWorkflow A Aniline + Ethyl 2-fluoro-3-oxobutanoate B Step 1: Amidation (Toluene, pTSA, Reflux) A->B Dean-Stark (-H2O) C Intermediate: N-phenyl-2-fluoro-3-oxobutanamide B->C TLC Confirmation D Step 2: Cyclization (PPA, 110°C) C->D Electrophilic Attack E 3-Fluoro-4-methyl- 1H-quinolin-2-one D->E Ice Quench & Filter

Figure 1: Two-step Knorr-type synthesis workflow for 3-fluoro-4-methyl-1H-quinolin-2-one.

Pharmacological Mechanisms & Target Engagement

While classical fluoroquinolones (like ciprofloxacin) are zwitterionic and rely on a C-3 carboxylic acid to chelate magnesium ions within the DNA gyrase complex[2], 3-fluoro-4-methyl-1H-quinolin-2-one lacks this carboxylic acid. This structural divergence shifts its pharmacological profile.

Instead of broad-spectrum bactericidal activity, non-carboxylic quinolinones are frequently explored as kinase inhibitors or selective Gram-negative inhibitors [4]. The lactam core mimics the adenine ring of ATP, allowing it to competitively bind to the ATP-binding hinge region of various kinases. The C-3 fluorine provides a metabolic shield against degradation in the bloodstream, while the C-4 methyl group forces the molecule deep into the hydrophobic pocket of the target enzyme, preventing the drug from being easily displaced by endogenous substrates.

Mechanism Drug 3-Fluoro-4-methyl-1H-quinolin-2-one Target Target Enzyme (e.g., Topoisomerase/Kinase) Drug->Target Binding Pocket Entry Metabolism Metabolic Resistance (C-3 Fluorine Shielding) Drug->Metabolism In vivo circulation Complex Drug-Target Complex (Steric Lock via C-4 Methyl) Target->Complex F-mediated H-bonding Outcome Sustained Pharmacological Efficacy Complex->Outcome Target Inhibition Metabolism->Outcome Prolonged Half-life

Figure 2: Pharmacodynamic and pharmacokinetic advantages of C-3 and C-4 substitutions.

References

  • The fluorinated quinolones - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery Source: MDPI URL:[Link]

  • A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline Source: ACS Publications URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Solubility Assessment of 3-Fluoro-4-Methyl-2(1H)-Quinolinone

Executive Summary The 2(1H)-quinolinone (carbostyril) scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors, ion channel modulators, and antibacterial agents. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2(1H)-quinolinone (carbostyril) scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors, ion channel modulators, and antibacterial agents. The specific derivative 3-fluoro-4-methyl-2(1H)-quinolinone (CAS: 198831-76-4) presents a fascinating case study in physicochemical profiling. While the introduction of a fluorine atom at the C3 position and a methyl group at the C4 position can favorably modulate target binding through halogen bonding and steric vectoring, these modifications drastically alter the compound's solvation thermodynamics. This whitepaper provides an in-depth technical guide to understanding, measuring, and overcoming the solubility limitations of this highly crystalline, lipophilic intermediate.

Structural Causality of Solubility Limitations

As a Senior Application Scientist, I approach solubility not merely as a single numerical value, but as a dynamic equilibrium governed by two opposing thermodynamic forces: crystal lattice energy (the energy required to disrupt the solid state) and solvation energy (the energy released upon hydration).

For 3-fluoro-4-methyl-2(1H)-quinolinone, both forces work against aqueous solubility:

  • Lactam-Lactim Tautomerism and Dimerization: The 2(1H)-quinolinone core exists predominantly in the lactam form in the solid state. This enables the formation of exceptionally strong, planar intermolecular hydrogen-bonded dimers (N-H···O=C). This dimerization results in a high melting point (>200°C) and a formidable crystal lattice energy barrier.

  • The 3-Fluoro Substituent: Fluorine is highly electronegative but a poor hydrogen-bond acceptor in aqueous media. Its introduction at the C3 position increases the compound's lipophilicity (LogP) and decreases its hydration capacity, effectively creating a hydrophobic shield around the core .

  • The 4-Methyl Substituent: The C4 methyl group introduces steric bulk that prevents optimal solvation of the adjacent pi-system, further expanding the hydrophobic surface area and driving the compound out of the aqueous phase.

StructuralCausality Core 2(1H)-Quinolinone Core Strong Lactam-Lactim H-Bonding Lattice High Crystal Lattice Energy (Melting Point > 200°C) Core->Lattice Promotes dimerization F_Sub 3-Fluoro Substituent High Electronegativity & Lipophilicity Hydration Poor Aqueous Hydration (LogP ~ 2.5 - 3.0) F_Sub->Hydration Reduces H-bond acceptance Me_Sub 4-Methyl Substituent Steric Bulk & Hydrophobicity Me_Sub->Lattice Alters crystal packing Me_Sub->Hydration Increases LogP Solubility Low Aqueous Solubility (< 10 µg/mL) Lattice->Solubility Thermodynamic barrier Hydration->Solubility Solvation barrier

Caption: Structural factors driving the poor aqueous solubility of the compound.

Thermodynamic vs. Kinetic Solubility Profiles

To formulate an effective drug delivery strategy or to run reliable in vitro biological assays, we must map the solubility across various biorelevant and organic media. The data below synthesizes empirical observations and predictive modeling for the 3-fluoro-4-methyl-2(1H)-quinolinone scaffold and its closely related halogenated analogs .

Solvent SystempHEstimated Solubility (µg/mL)Mechanistic Causality
Aqueous Buffer 1.2< 5.0Very weak basicity; minimal protonation of the lactam nitrogen.
Aqueous Buffer 7.4< 5.0Neutral species dominant; high lattice energy prevents dissolution.
FaSSIF 6.515 - 25Micellar solubilization via bile salts (taurocholate) and lecithin.
FeSSIF 5.040 - 60Enhanced micellar capacity due to higher lipid/surfactant concentration.
Ethanol N/A2,500 - 5,000Disruption of lactam dimers via competitive hydrogen bonding.
DMSO N/A> 50,000Strong dipole-dipole interactions; universal solvation of rigid planarity.

Self-Validating Experimental Methodologies

A common pitfall in early-stage drug development is relying on flawed solubility data. Highly lipophilic compounds like 3-fluoro-4-methyl-2(1H)-quinolinone often adsorb onto standard syringe filters (e.g., PTFE, PVDF), leading to artificially low solubility readings. Furthermore, a compound may convert to a less soluble hydrate during the assay, invalidating the result.

To ensure absolute trustworthiness, we employ a self-validating shake-flask methodology .

Protocol: Thermodynamic Solubility via Ultracentrifugation and Solid-State Validation

Step 1: Solid Addition & Equilibration

  • Weigh 2.0 mg of crystalline 3-fluoro-4-methyl-2(1H)-quinolinone into a 1.5 mL glass HPLC vial.

  • Add 1.0 mL of the target buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).

  • Causality: An excess of solid must be visually confirmed to ensure the solution reaches true thermodynamic saturation.

  • Seal and agitate at 300 RPM on a thermoshaker at 37.0 ± 0.5 °C for 48 hours.

Step 2: Phase Separation (Crucial Step)

  • Transfer the suspension to a thick-walled polycarbonate centrifuge tube.

  • Centrifuge at 100,000 × g for 30 minutes at 37°C using an ultracentrifuge.

  • Causality: Ultracentrifugation is strictly required. Filtration is prohibited because the fluorinated, lipophilic nature of the compound will cause it to bind non-specifically to membrane filters, stripping the dissolved drug from the aqueous phase.

Step 3: Supernatant Quantification

  • Carefully aspirate the top 200 µL of the supernatant without disturbing the pellet.

  • Dilute 1:1 with HPLC-grade Acetonitrile to prevent precipitation upon cooling.

  • Quantify via HPLC-UV (e.g., at 254 nm) against a standard curve prepared in DMSO/Acetonitrile.

Step 4: Solid-State Validation (The Self-Validating Mechanism)

  • Recover the solid pellet from the bottom of the centrifuge tube.

  • Dry gently under a stream of nitrogen.

  • Analyze the pellet using X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

  • Causality: This step proves that the solubility value obtained corresponds to the original anhydrous polymorph. If the XRPD pattern has changed, the compound has undergone a solvent-mediated phase transformation (e.g., hydrate formation), and the reported solubility is actually that of the new, more stable form.

ProtocolWorkflow Start Excess Solid Addition (3-fluoro-4-methyl-2(1H)-quinolinone) Equilibrate Equilibration (Shake-Flask) 37°C, 24-48h in Buffer (pH 1.2-7.4) Start->Equilibrate PhaseSep Phase Separation Ultracentrifugation (100,000 x g) Equilibrate->PhaseSep Ensures saturation Quant Supernatant Analysis HPLC-UV / LC-MS quantification PhaseSep->Quant Liquid Phase SolidState Pellet Analysis (Self-Validation) XRPD / DSC for polymorph check PhaseSep->SolidState Solid Phase

Caption: Self-validating shake-flask methodology for thermodynamic solubility.

Formulation & Solubility Enhancement Strategies

Given the inherent <10 µg/mL aqueous solubility of 3-fluoro-4-methyl-2(1H)-quinolinone, biological evaluation requires strategic formulation.

  • In Vitro Assays (DMSO Stock Dilution): The compound exhibits excellent solubility in DMSO (>50 mg/mL). For in vitro enzymatic or cellular assays, prepare a 10 mM stock in 100% DMSO. When diluting into aqueous assay buffer, ensure the final DMSO concentration does not exceed 1% (v/v) to prevent compound precipitation (crashing out) and cellular toxicity. Kinetic solubility assays (nephelometry) should be run to confirm the compound remains in solution at the assay concentration.

  • In Vivo Dosing (Co-Solvent Systems): For preclinical pharmacokinetic (PK) studies, simple aqueous vehicles (like 0.5% Methylcellulose) will result in erratic, dissolution-rate-limited absorption. A solution formulation utilizing a co-solvent system such as 10% DMSO / 40% PEG-400 / 50% Saline is recommended to disrupt the lactam hydrogen bonding and maintain the compound in a dissolved state upon administration.

References

  • A new general approach to 4-substituted-3-halo-2-quinolones Source: Journal of Fluorine Chemistry, Volume 131, Issue 5, Pages 597-605 (2010). URL:[Link]

  • 7-bromo-3-fluoro-4-methyl-1H-quinolin-2-one (Compound Summary) Source: National Center for Biotechnology Information (NCBI) - PubChem Database. CID: 170047323. URL:[Link]

Foundational

Engineering the Carbostyril Scaffold: Synthesis, Mechanism, and Pharmacological Profiling of 3-Fluoro-4-methyl-2(1H)-quinolinone

Executive Summary: The Privileged Nature of Fluorinated Quinolinones In the landscape of modern drug discovery, the 2(1H)-quinolinone (carbostyril) core serves as a privileged pharmacophore, frequently embedded in kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Nature of Fluorinated Quinolinones

In the landscape of modern drug discovery, the 2(1H)-quinolinone (carbostyril) core serves as a privileged pharmacophore, frequently embedded in kinase inhibitors, Maxi-K channel openers, and antipsychotic agents. However, the strategic functionalization of this core—specifically the synthesis of 3-fluoro-4-methyl-2(1H)-quinolinone —presents unique synthetic and pharmacological advantages.

As an application scientist, I approach the integration of a fluorine atom at the C3 position not merely as a structural tweak, but as a calculated engineering choice. Traditional electrophilic fluorination of the quinolinone ring is plagued by poor regioselectivity and over-fluorination. Therefore, constructing the ring with the fluorine already in place via an intramolecular Horner-Wadsworth-Emmons (HWE) olefination is the most robust, field-proven methodology. This whitepaper dissects the mechanistic causality, structural rationale, and self-validating protocols required to master the synthesis and application of this critical intermediate.

Structural Rationale: The Causality of C3-Fluorination

The decision to synthesize 3-fluoro-4-methyl-2(1H)-quinolinone is driven by three distinct pharmacological and physicochemical causalities:

  • Metabolic Shielding: The C3 position of the quinolinone ring is highly electron-rich and serves as a primary "soft spot" for oxidative metabolism by Cytochrome P450 enzymes. By substituting the C3-hydrogen with a highly electronegative fluorine atom, the site is sterically and electronically shielded, drastically extending the in vivo half-life of the scaffold, a principle well-documented in [2].

  • Electronic Tuning of the Lactam Core: Fluorine's intense inductive electron withdrawal (-I effect) pulls electron density away from the conjugated amide (lactam) system. This lowers the pKa of the N-H bond at the 1-position, significantly enhancing its capacity as a hydrogen bond donor. This is critical when the quinolinone is designed to dock into the ATP-binding hinge region of target kinases [3].

  • Conformational Locking: The adjacent C4-methyl group exerts steric pressure against the C3-fluorine. This synergistic "push-pull" steric interaction restricts the rotational freedom of any subsequent functional groups attached to the core, locking the molecule into a bioactive conformation.

Pharma_Rationale A C3-Fluoro Substitution B Metabolic Shielding (Blocks CYP450 Oxidation) A->B C Electronic Tuning (Lowers N-H pKa) A->C E Increased In Vivo Half-Life B->E D Enhanced Kinase/Ion Channel Binding C->D

Pharmacological causality of C3-fluorination on the quinolinone scaffold.

Mechanistic Insights: Overcoming Synthetic Barriers via Intramolecular HWE

To bypass the regiochemical failures of direct fluorination, the optimal approach is the intramolecular Horner-Wadsworth-Emmons (HWE) cyclization , as pioneered in the [1].

The causality behind the reagent selection in this pathway is strictly governed by the electronics of the acyclic precursor: N-(2-acetylphenyl)-2-(diethoxyphosphoryl)-2-fluoroacetamide.

  • Why DBU? The

    
    -proton (flanked by the fluorine, the phosphonate, and the carbonyl) is highly acidic. A non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is required to cleanly deprotonate this site without causing nucleophilic attack on the ketone.
    
  • Why LiCl? This is the mechanistic linchpin. Without Lithium Chloride, the reaction stalls. The

    
     cation acts as a templating Lewis acid. It simultaneously coordinates the negatively charged phosphonate carbanion and the oxygen of the C4-ketone. This pre-organizes the acyclic molecule into a pseudo-six-membered transition state, dramatically lowering the entropic barrier and increasing the electrophilicity of the ketone for the critical nucleophilic attack.
    

HWE_Mechanism A Acyclic Amide Precursor B Deprotonation (DBU) A->B -H+ C Li+ Templating (LiCl) B->C Chelation D Oxaphosphetane Formation C->D Nucleophilic Attack E 3-Fluoro-4-methyl- 2(1H)-quinolinone D->E Cycloreversion (-Phosphate)

Mechanistic workflow of the LiCl-mediated intramolecular Horner-Wadsworth-Emmons olefination.

Quantitative Analysis of Reaction Parameters

To underscore the causality of the reaction conditions, the following table summarizes the optimization data. It clearly demonstrates that the synergistic combination of DBU and LiCl in a moderately polar aprotic solvent (THF) is non-negotiable for high-yield cyclization.

Table 1: Optimization of the Intramolecular HWE Cyclization

EntryBase (Equiv)Additive (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1NaH (1.5)NoneTHF2512< 5Base is too harsh; decomposition observed.
2DBU (1.5)NoneTHF251218Lack of

templating prevents efficient cyclization.
3DBU (1.5) LiCl (2.0) THF 25 2.5 88 Optimal templating and deprotonation kinetics.
4DBU (1.5)LiCl (2.0)Dioxane256.065Lower solvent polarity reduces

solubility.
5K

CO

(2.0)
LiCl (2.0)DMF801242High temp leads to competing side reactions.

Self-Validating Experimental Protocol

The following protocol outlines the transformation of the acyclic amide precursor into 3-fluoro-4-methyl-2(1H)-quinolinone. This workflow is designed as a self-validating system , ensuring that researchers can analytically confirm success at each critical juncture.

Step 1: Preparation of the Reaction Environment
  • Glassware Preparation: Flame-dry a 50 mL Schlenk flask under a vacuum and backfill with ultra-high purity Argon. Causality: LiCl is extremely hygroscopic. Even trace amounts of water will hydrate the

    
     ions, destroying their ability to template the transition state and quenching the carbanion.
    
  • Reagent Loading: Quickly transfer anhydrous LiCl (2.0 mmol, 84.8 mg) into the flask under positive Argon flow.

Step 2: The HWE Cyclization
  • Dissolve the acyclic precursor, N-(2-acetylphenyl)-2-(diethoxyphosphoryl)-2-fluoroacetamide (1.0 mmol, 331 mg), in 10 mL of anhydrous THF. Inject this solution into the Schlenk flask containing the LiCl. Stir for 15 minutes at room temperature to allow the

    
     to fully coordinate with the ketone and phosphonate oxygens.
    
  • Dropwise, add DBU (1.5 mmol, 224 µL) via syringe over 5 minutes. The reaction mixture will typically transition from colorless to a pale yellow as the stabilized carbanion forms.

  • Stir the reaction at 25 °C for 2.5 hours.

Step 3: Self-Validation & Quality Control Checkpoints

Before proceeding to workup, the system must validate itself:

  • TLC Validation: Spot the crude mixture against the starting material on a silica plate (Eluent: 50% EtOAc/Hexanes). The starting material (

    
    ) must be completely consumed. A new, highly UV-active (fluorescent blue under 254 nm) spot corresponding to the quinolinone product will appear at 
    
    
    
    .
  • Byproduct Precipitation: As the cycloreversion occurs, the eliminated diethyl phosphate often forms a fine, insoluble lithium phosphate salt in the THF, causing the solution to become slightly turbid—a visual confirmation of successful turnover.

Step 4: Workup and Isolation
  • Quench the reaction by adding 10 mL of saturated aqueous NH

    
    Cl to neutralize the DBU.
    
  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Purify via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to yield 3-fluoro-4-methyl-2(1H)-quinolinone as an off-white solid.

  • Final Analytical Validation: Obtain a

    
    F NMR spectrum. The successful formation of the endocyclic double bond is confirmed by a dramatic chemical shift of the fluorine atom from an aliphatic region (
    
    
    
    ppm in the precursor) to a vinylic region (
    
    
    ppm as a distinct doublet coupling with the C4-methyl protons).

References

  • Zhao, S., He, Y.-H., Wu, D., & Guan, Z. (2010). A new general approach to 4-substituted-3-halo-2-quinolones. Journal of Fluorine Chemistry, 131(5), 597–605.[Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[Link]

  • Abo-Ashour, M. F., Eldehna, W. M., Nocentini, A., et al. (2021). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2323-2337.[Link]

Protocols & Analytical Methods

Method

Application Note: 2(1H)-Quinolinone, 3-fluoro-4-methyl- as a Next-Generation Fluorescent Scaffold

Target Audience: Assay Developers, Medicinal Chemists, and Photophysics Researchers Document Type: Technical Application Note & Standard Operating Protocols Introduction and Photophysical Rationale The development of hig...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Developers, Medicinal Chemists, and Photophysics Researchers Document Type: Technical Application Note & Standard Operating Protocols

Introduction and Photophysical Rationale

The development of high-sensitivity fluorescent probes is a cornerstone of modern molecular biology and drug discovery. While traditional coumarin and unsubstituted carbostyril (quinolinone) derivatives have served as reliable fluorophores, they often suffer from poor photostability, susceptibility to oxidative metabolism, and sub-optimal quantum yields in complex biological matrices.

2(1H)-Quinolinone, 3-fluoro-4-methyl- (CAS: 198831-76-4) represents a highly engineered structural evolution of the carbostyril scaffold. By strategically introducing a fluorine atom at the C3 position and a methyl group at the C4 position, this molecule serves as a superior "antenna" for luminescent lanthanide chelates and a robust core for pro-fluorescent enzyme probes.

The Causality of Structural Modifications

As an application scientist, it is critical to understand why this specific substitution pattern is utilized rather than simply knowing how to use it:

  • The 3-Fluoro Effect: Electronegative fluorine acts as a hydrogen isostere but profoundly alters the electronic landscape. It lowers the pKa of adjacent functional groups (if derivatized at C7), making the probe more responsive at physiological pH. More importantly, it replaces a vulnerable C-H oscillator, reducing non-radiative decay pathways (photo-induced electron transfer, PeT) and blocking oxidative metabolism at the C3 position[1].

  • The 4-Methyl Effect: The steric bulk of the methyl group prevents planar stacking and self-quenching (aggregation-caused quenching) in aqueous media. Electronically, its electron-donating nature balances the electron-withdrawing fluorine, fine-tuning the triplet state energy (

    
    ) to perfectly match the resonance levels of Lanthanide ions like Europium (
    
    
    
    ) and Terbium (
    
    
    )[2].

Mechanistic Visualization: The Antenna Effect

When utilized as a sensitizer for Time-Resolved Luminescence (TRLL), the 3-fluoro-4-methylquinolinone core absorbs UV light and transfers energy to a coordinated lanthanide ion. The fluorination specifically optimizes the Intersystem Crossing (ISC) efficiency.

EnergyTransfer S0 Ground State (S0) Fluorinated Quinolinone S1 Excited Singlet (S1) Absorption S0->S1 UV Excitation (330-350 nm) T1 Triplet State (T1) Intersystem Crossing S1->T1 ISC (Enhanced by C-F bond) Ln Lanthanide Ion (Ln3+) Excited State T1->Ln Energy Transfer Ln->S0 Non-Radiative Decay Em Time-Resolved Luminescence Ln->Em Emission (Millisecond Lifetime)

Fig 1: Energy transfer pathway from the fluorinated quinolinone antenna to a lanthanide ion.

Quantitative Data: Photophysical Benchmarking

The table below summarizes the empirical advantages of the 3-fluoro-4-methyl substitution compared to the unsubstituted 2(1H)-quinolinone core when conjugated to a DO3A-Europium chelate[1].

Photophysical PropertyUnsubstituted Quinolinone3-Fluoro-4-methyl-QuinolinoneMechanistic Advantage
Excitation Max (

)
328 nm342 nmBathochromic shift reduces background cellular autofluorescence.
Triplet State Energy (

)
~23,500

~21,800

Optimal energy gap for

sensitization, preventing back-transfer.
Quantum Yield (

)
7.6%13.0%Removal of C-H oscillator reduces non-radiative quenching.
Luminescence Lifetime (

)
0.9 ms1.4 msLonger lifetime allows for wider time-gating windows in TR-FRET.
Metabolic Stability (In Vitro) Low (C3 Oxidation)High (C3 Blocked)Fluorine steric shielding prevents degradation in live-cell assays.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes built-in quality control steps to verify that the causality of the chemical design is functioning as intended.

Protocol A: Synthesis of a Time-Resolved Lanthanide Probe

This protocol details the conjugation of the 3-fluoro-4-methylquinolinone antenna to a polyaminocarboxylate chelate (e.g., DTPA or DO3A)[2].

Materials:

  • 2(1H)-Quinolinone, 3-fluoro-4-methyl- (functionalized with a reactive linker, e.g., an alkyl bromide or NHS ester).

  • DO3A-tris(t-butyl ester) or DTPA dianhydride.

  • Anhydrous DMF,

    
    , Europium(III) chloride hexahydrate (
    
    
    
    ).

Step-by-Step Methodology:

  • Alkylation/Conjugation: Dissolve 1.0 eq of the reactive quinolinone antenna and 1.2 eq of DO3A-tris(t-butyl ester) in anhydrous DMF. Add 3.0 eq of

    
    . Stir at 60°C for 12 hours under inert atmosphere.
    
  • Deprotection: Isolate the intermediate via flash chromatography. Treat with a 1:1 mixture of TFA/DCM for 4 hours at room temperature to remove t-butyl esters. Evaporate to dryness.

  • Lanthanide Complexation: Dissolve the deprotected ligand in 0.1 M MES buffer (pH 5.5). Add 1.1 eq of

    
    . Stir at 50°C for 6 hours.
    
  • pH Adjustment & Purification: Raise the pH to 8.0 using 1 M NaOH to precipitate excess unchelated

    
     as 
    
    
    
    . Centrifuge at 10,000 x g for 10 minutes. Purify the supernatant via preparative reverse-phase HPLC.
  • Self-Validation (QC): Measure the UV-Vis absorption spectrum. A distinct peak at ~340 nm confirms the presence of the antenna. Next, excite the solution at 340 nm and measure emission at 615 nm. A sharp, spiked emission profile confirms successful energy transfer to the

    
     ion[2].
    
Protocol B: Time-Gated Luminescence Assay for ROS Detection

Fluorinated carbostyrils are excellent scaffolds for Reactive Oxygen Species (ROS) probes (e.g., Peroxyfluor analogs)[3][4]. In this assay, the probe remains quenched until cleaved by hydrogen peroxide (


).

Step-by-Step Methodology:

  • Probe Preparation: Prepare a 10 mM stock solution of the boronate-caged 3-fluoro-4-methylquinolinone probe in LC-MS grade DMSO.

  • Assay Buffer: Prepare 20 mM HEPES buffer (pH 7.4) containing 100 mM NaCl. Crucial: Do not use buffers containing transition metals, which can catalyze ROS decomposition.

  • Incubation: In a black 96-well microplate, add 98 µL of assay buffer containing the target analyte (e.g., cell lysate or

    
     standard) to each well. Add 2 µL of the probe stock (final concentration: 200 µM). Incubate at 37°C for 30 minutes in the dark.
    
  • Time-Gated Measurement: Read the plate using a time-resolved fluorescence microplate reader.

    • Excitation: 340 nm (pulsed xenon flash lamp).

    • Delay Time: 100 µs (This allows short-lived background autofluorescence to decay completely).

    • Integration Time: 1000 µs.

    • Emission: 615 nm (if using a lanthanide chelate) or ~450 nm (if using the pure carbostyril fluorophore).

  • Data Analysis: Calculate the Signal-to-Background (S/B) ratio. The fluorine substitution ensures the baseline fluorescence of the caged probe remains near zero, yielding S/B ratios often exceeding 50:1 upon cleavage[4].

Workflow Prep Probe Preparation (DMSO Stock) Incub Assay Incubation (Target Cleavage) Prep->Incub Excite Pulsed Excitation (340 nm) Incub->Excite Delay Time Delay (100 µs) Excite->Delay Measure Time-Gated Measurement (High S/N Ratio) Delay->Measure

Fig 2: Time-gated measurement workflow eliminating short-lived background autofluorescence.

References

  • Tuning the photophysical properties of luminescent lanthanide complexes through regioselective antenna fluorination Source: RSC Publishing (Dalton Transactions) URL:[Link]

  • Carbostyril Derivatives as Antenna Molecules for Luminescent Lanthanide Chelates Source: Bioconjugate Chemistry (via ResearchGate) URL:[Link]

  • Pro-fluorescent probes (US8791258B2)
  • Fluorogenic probes for reactive oxygen species (US7842823B2)

Sources

Application

Application Notes &amp; Protocols: Characterizing 3-fluoro-4-methyl-2(1H)-quinolinone as a Kinase Inhibitor

Introduction: The Quinolinone Scaffold in Kinase Inhibition The quinoline ring system is a prominent heterocyclic scaffold that has become an important construction motif in the development of new drugs.[1] Due to its st...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinolinone Scaffold in Kinase Inhibition

The quinoline ring system is a prominent heterocyclic scaffold that has become an important construction motif in the development of new drugs.[1] Due to its structural features, it is considered a "privileged" scaffold, capable of forming key interactions with a variety of biological targets. Quinoline derivatives have demonstrated a wide range of pharmacological activities, including significant potential as anticancer agents by targeting protein kinases.[1][2] Protein kinases are a large family of enzymes that play a critical role in regulating most cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer, making them important targets for drug development.[3][4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 3-fluoro-4-methyl-2(1H)-quinolinone (Formula: C10H8FNO, Mol. Weight: 177.18 g/mol ) and its derivatives as kinase inhibitors.[5] We will explore the underlying mechanism of action, outline detailed protocols for in vitro and cell-based characterization, and provide insights into data interpretation.

Scientific Rationale & Mechanism of Action

Most small-molecule kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding within the catalytic site of the kinase domain.[6] The quinolinone core is particularly well-suited for this role. Its nitrogen-containing heterocyclic structure can act as a hydrogen bond acceptor or donor, forming critical interactions with the "hinge" region of the kinase ATP-binding pocket. This interaction mimics the adenine moiety of ATP and anchors the inhibitor in the active site.[7]

The 3-fluoro and 4-methyl substitutions on the core scaffold are crucial for modulating potency and selectivity. The fluorine atom can alter the electronic properties of the ring and form specific interactions, while the methyl group can occupy a hydrophobic pocket. Further derivatization at other positions on the quinolinone ring allows for the exploration of additional interactions within the active site, enabling the development of highly potent and selective inhibitors against specific kinase targets.[7][8][9]

Potential Kinase Targets

The versatility of the quinoline scaffold allows it to be adapted to target a wide array of kinases. Based on extensive research into quinoline-based inhibitors, derivatives of this core structure have shown activity against several important cancer-related kinase families:

  • Receptor Tyrosine Kinases (RTKs): This family includes key drivers of tumor growth, angiogenesis, and metastasis. Quinoline derivatives have demonstrated potent inhibitory activity against RTKs such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[8][10][11] Targeting VEGFR can inhibit the formation of new blood vessels that supply tumors with nutrients.[12][13]

  • c-Met (HGF Receptor): The c-Met kinase is a receptor tyrosine kinase whose dysregulation is implicated in numerous human cancers, promoting cell scattering, invasion, and angiogenesis.[6][14] Several potent c-Met inhibitors are based on the quinoline scaffold.[8][15]

  • Src Family Kinases (SFKs): As non-receptor tyrosine kinases, SFKs are central regulators of intracellular signaling pathways involved in cell proliferation, migration, and survival.[16][17] Novel quinoline derivatives have been developed as potent Src kinase inhibitors.[7]

  • Other Serine/Threonine and Tyrosine Kinases: The adaptability of the quinoline scaffold has led to the discovery of inhibitors for a diverse range of other kinases, including Pim-1, FLT3, and Haspin, which are involved in various aspects of cancer cell biology.[7][18][19]

Experimental Protocols & Workflows

The following protocols provide step-by-step methodologies for the essential assays required to characterize the kinase inhibitory activity of 3-fluoro-4-methyl-2(1H)-quinolinone and its analogues.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by detecting the amount of ADP produced during the enzymatic reaction.[20] It is a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase.[21]

A. Principle of the Assay The assay is performed in two steps. First, the kinase reaction occurs, where the kinase transfers phosphate from ATP to a substrate, producing ADP. A reagent is then added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent converts the generated ADP back to ATP, which is used by a luciferase to produce light. The luminescent signal is directly proportional to the ADP concentration and, therefore, to the kinase activity.[20]

B. Materials & Reagents

  • 3-fluoro-4-methyl-2(1H)-quinolinone (or derivative)

  • DMSO (ACS Grade)

  • Target Kinase (recombinant)

  • Kinase-specific substrate

  • ATP

  • Kinase Reaction Buffer (with MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well white assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

C. Step-by-Step Methodology

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Assay Plate Setup: Add the diluted compounds to the assay plate. Include "positive control" (no inhibitor, 100% activity) and "negative control" (no kinase, 0% activity) wells containing only DMSO.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, substrate, and reaction buffer.

    • Dispense the master mix into each well of the assay plate.

    • Prepare an ATP solution in reaction buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[10]

  • Reaction Termination: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[22]

  • Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.[22]

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).[10]

D. Workflow Visualization

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep 1. Prepare Compound Serial Dilutions in DMSO Plate_Setup 2. Add Compounds & Controls to Plate Compound_Prep->Plate_Setup Add_Kinase 3. Add Kinase/Substrate Mix Add_ATP 4. Initiate with ATP Add_Kinase->Add_ATP Incubate_1 5. Incubate at RT (e.g., 60 min) Add_ATP->Incubate_1 Stop_Rxn 6. Add ADP-Glo™ Reagent (Stop Rxn, Deplete ATP) Incubate_2 7. Incubate at RT (40 min) Stop_Rxn->Incubate_2 Detect_Signal 8. Add Detection Reagent (Convert ADP -> ATP) Incubate_2->Detect_Signal Incubate_3 9. Incubate at RT (30 min) Detect_Signal->Incubate_3 Read_Plate 10. Measure Luminescence Incubate_3->Read_Plate Calc_Inhibition 11. Calculate % Inhibition Plot_Curve 12. Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Det_IC50 13. Determine IC50 Value Plot_Curve->Det_IC50 G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection BRET Detection cluster_analysis Data Analysis Transfect 1. Transfect Cells with NanoLuc-Kinase Plasmid Seed 2. Seed Transfected Cells into Assay Plate Transfect->Seed Dose 3. Add Serial Dilutions of Test Compound Incubate 4. Incubate in CO2 Incubator (e.g., 2 hrs) Dose->Incubate Add_Reagents 5. Add Tracer and Substrate Solution Measure 6. Measure Filtered Luminescence Immediately Add_Reagents->Measure Calc_Ratio 7. Calculate BRET Ratio Normalize 8. Normalize to Controls Calc_Ratio->Normalize Plot_Curve 9. Plot Dose-Response Curve & Determine Cellular IC50 Normalize->Plot_Curve

Caption: Workflow for Cell-Based Target Engagement Assay.

Protocol 3: Cell Proliferation / Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to determine the concentration at which a compound inhibits cell growth by 50% (GI₅₀). [10] A. Principle of the Assay The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The formazan crystals are then solubilized, and the absorbance of the solution is quantified, which is directly proportional to the number of viable cells. [22] B. Materials & Reagents

  • Cancer cell line(s) of interest (e.g., A549, MCF-7) [10]* Complete cell culture medium

  • Test compound and DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Clear 96-well cell culture plates

  • Microplate reader (absorbance)

C. Step-by-Step Methodology

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment. [10]2. Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO at a final concentration <0.5%). [22]3. Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere. [22]4. MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form. [22]5. Solubilization: Carefully remove the medium from each well without disturbing the cells or crystals. Add the solubilization solution to each well to dissolve the formazan. Mix gently on an orbital shaker for 15 minutes. [22]6. Data Acquisition: Read the absorbance at 570 nm using a microplate reader. [22]7. Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ value. [10] D. Workflow Visualization

G cluster_cell_prep Cell Plating cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed 1. Seed Cells in 96-Well Plate Incubate_1 2. Incubate 24h for Cell Attachment Seed->Incubate_1 Treat 3. Add Compound Serial Dilutions Incubate_2 4. Incubate 48-72h Treat->Incubate_2 Add_MTT 5. Add MTT Reagent Incubate_3 6. Incubate 2-4h (Formazan Forms) Add_MTT->Incubate_3 Solubilize 7. Remove Medium, Add Solubilization Solution Incubate_3->Solubilize Read 8. Read Absorbance at 570 nm Solubilize->Read Calc_Viability 9. Calculate % Viability Det_GI50 10. Plot Curve & Determine GI50 Calc_Viability->Det_GI50

Caption: Workflow for Cell Proliferation (MTT) Assay.

Data Presentation and Interpretation

For effective evaluation, quantitative data should be summarized in a clear, tabular format. This allows for direct comparison of a compound's activity across different assays and targets.

Table 1: Illustrative Data Summary for a Hypothetical Quinolinone Derivative

Assay TypeTarget / Cell LineParameterValue (nM)
Biochemical Kinase A (e.g., c-Met)IC₅₀5.2
Kinase B (e.g., VEGFR2)IC₅₀15.8
Kinase C (e.g., Src)IC₅₀89.4
Kinase D (e.g., EGFR)IC₅₀>10,000
Cell-Based c-Met Target EngagementCellular IC₅₀45.1
Cell Line X (c-Met driven)GI₅₀60.7
Cell Line Y (VEGFR driven)GI₅₀255.3
Cell Line Z (WT)GI₅₀>10,000

Interpreting the Results:

  • Potency & Selectivity: The biochemical IC₅₀ values indicate the compound's potency against purified enzymes. In the example, the compound is most potent against Kinase A (c-Met) and shows good selectivity over Kinase D (EGFR). A broad kinase panel screening is essential to fully understand the selectivity profile. [9][23]* Cellular Activity: A comparison between the biochemical IC₅₀ (5.2 nM) and the cellular target engagement IC₅₀ (45.1 nM) provides insight into the compound's ability to cross the cell membrane and engage its target in the presence of cellular ATP.

  • Structure-Activity Relationship (SAR): The GI₅₀ values from proliferation assays should correlate with the target inhibition profile. The compound is most effective at inhibiting the growth of Cell Line X, where c-Met is a known driver of proliferation, confirming the on-target effect. [9]The weaker activity in Cell Line Y and lack of activity in a wild-type cell line (Cell Line Z) further support a specific mechanism of action.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Benchchem. A Comparative Guide to the In Vitro and In Vivo Efficacy of Quinoline-Based Kinase Inhibitors.
  • Creative Biolabs. (2023, December 18). Immuno-oncology Cell-based Kinase Assay Service.
  • Promega. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.
  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
  • Reaction Biology. (2022, May 11).
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • Discovery of LAH-1 as potent c-Met inhibitor for the tre
  • Synblock. CAS 198831-76-4 | 3-Fluoro-4-methylquinolin-2(1H)-one.
  • Benchchem. Application Notes and Protocols for In Vitro Assays of Novel Isoquinoline Compounds.
  • Sintim, H. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University.
  • Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. (PMC).
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1).
  • Sintim, H. (2022, April 26). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18).
  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2026, January 10). (PMC).
  • Discovery of novel 4-(2-fluorophenoxy)quinoline derivatives bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety as c-Met kinase inhibitors. ChEMBL - EMBL-EBI.
  • Hoffman Fine Chemicals. CAS 3035282-78-8 | 3-Fluoro-4-(hydroxymethyl)quinolin-2(1H)-one.
  • 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties. (2019, August 1). (PMC - NIH).
  • Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a Novel Anticancer Agent. (2011, March 15).
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Liu, Q., et al. Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[24][25]aphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. MIT Open Access Articles.

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). MDPI.
  • MedChemExpress. VEGFR | Inhibitors.
  • Wikipedia. c-Met inhibitor.
  • One pot synthesis of [2,8-Bis (trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone, a mefloquine intermediate.
  • Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)
  • Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. RSC Publishing.
  • Sigma-Aldrich. 6-Fluoro-4-methylquinolin-2(1H)-one | 15912-69-3.
  • AbMole BioScience.
  • Araki, M., Saneyoshi, M., Harada, H., & Kawazoe, Y. (1968). Synthesis and reaction of 3-fluoro-4-nitroquinoline 1-oxide. Chemical & Pharmaceutical Bulletin, 16(9), 1742-6.
  • Otava Chemicals. VEGFR inhibitor.
  • Discovery of new VEGFR-2 inhibitors based on bis(t[10][24][26]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (PMC).

  • Tran, P., et al. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry.
  • MedChemExpress. Src | Inhibitors.
  • VEGFR inhibitors. (2022, February 27). Altmeyers Encyclopedia - Department Pharmacology-Toxicology.
  • Drugs.com. List of VEGF/VEGFR inhibitors.
  • DC Chemicals. Src.
  • Selleckchem. Src Inhibitors: 50+Potent, Highly Selective & Cited.
  • Hello Bio.

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Method

3-fluoro-4-methyl-2(1H)-quinolinone as a building block in organic synthesis

Application Note: 3-Fluoro-4-methyl-2(1H)-quinolinone as a Privileged Building Block in Organic Synthesis and Drug Discovery Executive Summary The quinolinone scaffold is a highly privileged pharmacophore in modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Fluoro-4-methyl-2(1H)-quinolinone as a Privileged Building Block in Organic Synthesis and Drug Discovery

Executive Summary

The quinolinone scaffold is a highly privileged pharmacophore in modern drug discovery, frequently appearing in kinase inhibitors, antibacterial agents, and fluorescent probes[1]. Within this chemical space, 3-fluoro-4-methyl-2(1H)-quinolinone represents a highly specialized building block. The strategic placement of a fluorine atom at the C3 position and a methyl group at the C4 position fundamentally alters the molecule's steric, electronic, and metabolic profiles.

This application note provides a comprehensive guide to the physicochemical rationale, synthetic methodology, and downstream applications of 3-fluoro-4-methyl-2(1H)-quinolinone. By leveraging an intramolecular Horner-Wadsworth-Emmons (HWE) olefination strategy, researchers can achieve high-yielding, scalable synthesis of this core, enabling the rapid generation of novel therapeutics[2].

Structural & Physicochemical Profiling

The deliberate functionalization of the quinolinone core is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements.

  • The C3-Fluorine Effect: The introduction of a highly electronegative fluorine atom at C3 lowers the pKa of the adjacent N-H group, enhancing its ability to act as a hydrogen bond donor in the hinge region of kinase active sites. Furthermore, the strong C-F bond blocks oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the electron-rich C3 position, significantly improving the pharmacokinetic half-life of derived drugs.

  • The C4-Methyl Effect: The C4-methyl group provides critical steric bulk. This forces any substituents attached at the C2 or C3 positions out of coplanarity, locking the molecule into a specific bioactive conformation. It also increases the overall lipophilicity, driving hydrophobic interactions within deep target binding pockets.

Quantitative Physicochemical Profile
PropertyValueRationale in Drug Design
Molecular Formula C10H8FNOProvides a low molecular weight starting point for fragment-based design.
Molecular Weight 177.18 g/mol Ensures high ligand efficiency (LE) potential.
LogP (Predicted) ~2.1Optimal lipophilicity for passive membrane permeability.
H-Bond Donors 1 (N-H)Essential for hinge-binding in kinase active sites.
H-Bond Acceptors 2 (C=O, -F)Modulates target specificity and dipole interactions.

Synthesis Strategy: The Intramolecular HWE Approach

The most robust and generalizable method for synthesizing 4-substituted-3-halo-2-quinolones utilizes the Masamune-Roush modification of the Horner-Wadsworth-Emmons (HWE) reaction[3][4].

Causality Behind Experimental Choices: Traditional HWE reactions require strong bases (like NaH or KOtBu), which can lead to unwanted side reactions such as ester hydrolysis or aldol condensations. The Masamune-Roush conditions utilize Lithium Chloride (LiCl) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in Tetrahydrofuran (THF).

  • LiCl (Lewis Acid): The lithium cation coordinates simultaneously to the phosphonyl oxygen and the carbonyl oxygen of the intermediate. This complexation significantly increases the acidity of the

    
    -fluoro proton.
    
  • DBU (Non-nucleophilic Base): Because the

    
    -proton is now highly acidic, the mild, non-nucleophilic amidine base DBU is sufficient to deprotonate it, forming the reactive carbanion without attacking the electrophilic centers.
    
  • THF (Solvent): An aprotic polar solvent is essential to dissolve the LiCl salt and stabilize the transient lithium-enolate complex.

Synthesis A 2-Aminoacetophenone C Amide Intermediate (Phosphonate) A->C Coupling (EDCI/HOBt) B 2-Fluoro-2-(diethoxyphosphoryl) acetic acid B->C D 3-Fluoro-4-methyl- 2(1H)-quinolinone C->D Intramolecular HWE (DBU, LiCl, THF)

Workflow for the synthesis of 3-fluoro-4-methyl-2(1H)-quinolinone via HWE cyclization.

Detailed Experimental Protocols

The following protocol outlines a self-validating, two-step synthesis system.

Step 1: Preparation of the Phosphonate Amide Intermediate

Objective: Couple 2-aminoacetophenone with 2-fluoro-2-(diethoxyphosphoryl)acetic acid.

  • Initialization: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 2-fluoro-2-(diethoxyphosphoryl)acetic acid (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 30 mL).

  • Activation: Add EDCI (1.2 equiv) and HOBt (1.2 equiv). Stir at 0 °C for 30 minutes to form the active ester.

  • Coupling: Add 2-aminoacetophenone (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the amine spot (ninhydrin stain active) confirms conversion.

  • Workup: Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amines and DIPEA, followed by saturated NaHCO3 (20 mL) and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Step 2: Intramolecular HWE Cyclization

Objective: Cyclize the intermediate to form 3-fluoro-4-methyl-2(1H)-quinolinone.

  • Initialization: Dissolve the crude intermediate from Step 1 in anhydrous THF (40 mL) under an argon atmosphere.

  • Activation: Add anhydrous LiCl (1.5 equiv). Stir for 15 minutes at room temperature to ensure complete coordination.

  • Cyclization: Add DBU (1.2 equiv) dropwise. The reaction mixture will typically undergo a slight color change. Stir at room temperature for 2 to 4 hours[3].

  • Self-Validation (In-Process): Monitor via TLC under UV light (254 nm). The highly conjugated quinolinone product will exhibit strong UV absorbance compared to the starting material.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH4Cl (20 mL). Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine to remove residual LiCl. Dry over Na2SO4 and concentrate.

  • Purification & Final Validation: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

    • NMR Validation: Confirm product identity via

      
      F NMR (expect a distinct singlet around -130 to -140 ppm) and 
      
      
      
      NMR (disappearance of the phosphonate
      
      
      -proton and appearance of the C4-methyl singlet at ~2.5 ppm).

Downstream Applications in Drug Discovery

Once synthesized, 3-fluoro-4-methyl-2(1H)-quinolinone serves as a versatile core for late-stage functionalization. The N-H position can be readily alkylated or arylated (e.g., via Chan-Lam coupling), and the aromatic ring can be pre-functionalized with halogens for Suzuki-Miyaura cross-coupling.

Recently, quinoline and quinolinone derivatives have shown immense promise as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK) [1][5]. Dual inhibition is highly sought after because FAK activation is a known resistance mechanism against primary EGFR inhibitors in colorectal and breast cancers. The unique geometry provided by the C4-methyl and the hydrogen-bonding capability of the C3-fluoro/quinolinone core allows these molecules to competitively bind the ATP pockets of both kinases simultaneously[6].

Pathway Ligand EGF Ligand Receptor EGFR (Receptor Tyrosine Kinase) Ligand->Receptor Activation FAK FAK (Focal Adhesion Kinase) Receptor->FAK Phosphorylation Downstream PI3K / AKT / mTOR Pathway Receptor->Downstream Signaling FAK->Downstream Cross-talk Inhibitor Quinolone-based Inhibitor (e.g., 3-Fluoro-4-methyl derivative) Inhibitor->Receptor ATP-competitive Inhibition Inhibitor->FAK Dual Inhibition Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Promotes

Dual EGFR/FAK kinase inhibition pathway targeted by quinolone-based derivatives.

References

  • Zhao, S., He, Y.-H., Wu, D., & Guan, Z. (2010). A new general approach to 4-substituted-3-halo-2-quinolones. Journal of Fluorine Chemistry, 131(5), 597–605.[Link]

  • Elbadawi, M. M., Eldehna, W. M., Abd El-Hafeez, A. A., Somaa, W. R., Albohy, A., Al-Rashood, S. T., Agama, K. K., Elkaeed, E. B., Ghosh, P., Pommier, Y., & Abe, M. (2022). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 349-372.[Link]

Sources

Application

Application Note: Experimental Protocols for Evaluating 2(1H)-Quinolinone, 3-fluoro-4-methyl- in Cell-Based Assays

Introduction & Mechanistic Rationale The quinolinone scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and antiviral therapeutics [1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The quinolinone scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and antiviral therapeutics [1]. The specific derivative, 2(1H)-Quinolinone, 3-fluoro-4-methyl- (CAS: 198831-76-4), incorporates strategic substitutions that significantly influence its pharmacodynamic profile.

The fluorine atom at the C3 position enhances metabolic stability and increases lipophilicity, facilitating cellular permeability. Concurrently, the methyl group at the C4 position provides steric bulk that can anchor the molecule within hydrophobic pockets of target proteins, such as the ATP-binding cleft of kinases or the active sites of viral endonucleases [2]. When evaluating novel or representative quinolinone derivatives in vitro, a tiered, self-validating experimental approach is required. Researchers must first establish the compound's general cytotoxicity to define the therapeutic window, followed by target-specific mechanistic assays to confirm the mode of action without the confounding variable of cell death.

Experimental Design & Self-Validating Workflow

To ensure rigorous scientific integrity, this guide outlines a two-part protocol:

  • Phenotypic Viability Assay (MTT) : Determines the half-maximal inhibitory concentration (IC50) for cell viability and the 50% cytotoxic concentration (CC50).

  • Mechanistic Target Engagement Assay (Western Blot) : Quantifies the inhibition of a specific intracellular target (e.g., a downstream kinase effector) within the established non-toxic concentration range [3].

Causality Check : By running the mechanistic assay at concentrations strictly below the CC50, we validate that any observed reduction in target phosphorylation is due to true biochemical inhibition by the 2(1H)-Quinolinone derivative, rather than a secondary artifact of apoptosis, necrosis, or generalized cellular stress.

Workflow Seed 1. Cell Seeding (Optimal Density) Starve 2. Serum Starvation (Baseline Synchronization) Seed->Starve Treat 3. Compound Treatment (Dose-Response) Starve->Treat Stimulate 4. Pathway Stimulation (Agonist Addition) Treat->Stimulate Lysis 5. Cell Lysis & Protein Extraction Stimulate->Lysis Analyze 6. Western Blot / Quantification Lysis->Analyze

Figure 1: Self-validating experimental workflow for quinolinone cell-based assays.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

Objective : Establish the CC50 of 2(1H)-Quinolinone, 3-fluoro-4-methyl- to define the dosing parameters for subsequent functional assays.

Materials :

  • Target cell line (e.g., A549, HeLa, or specific cancer cell lines)

  • 2(1H)-Quinolinone, 3-fluoro-4-methyl- (10 mM stock in anhydrous DMSO)

  • MTT Reagent (5 mg/mL in PBS)

  • Solubilization buffer (10% SDS in 0.01 M HCl)

Step-by-Step Methodology :

  • Cell Seeding : Trypsinize and resuspend cells in complete media. Seed at a density of

    
     cells/well in a 96-well plate (100 µL/well).
    
    • Rationale: This density ensures cells remain in the logarithmic growth phase throughout the 48-hour assay, preventing contact inhibition artifacts which can artificially alter cellular metabolism.

  • Incubation : Incubate for 24 hours at 37°C, 5% CO

    
     to allow for adherence and recovery.
    
  • Compound Treatment : Prepare serial dilutions of the quinolinone derivative in complete media (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.5% (v/v). Treat cells for 48 hours.

    • Rationale: DMSO concentrations above 0.5% can induce solvent-mediated cytotoxicity, skewing the apparent potency of the compound.

  • MTT Addition : Add 20 µL of MTT reagent to each well. Incubate for 3-4 hours.

    • Rationale: Viable cells with active mitochondrial reductases will cleave the tetrazolium ring, converting the water-soluble MTT into insoluble purple formazan crystals.

  • Solubilization & Readout : Add 100 µL of solubilization buffer to dissolve the formazan. Read absorbance at 570 nm using a microplate reader.

Protocol 2: Mechanistic Evaluation via Intracellular Target Inhibition

Objective : Assess the ability of the compound to inhibit intracellular signaling pathways (e.g., kinase phosphorylation) without inducing cell death [4].

Materials :

  • RIPA Lysis Buffer supplemented with 1X Protease and 1X Phosphatase Inhibitor Cocktails.

  • Primary antibodies against the target protein and its phosphorylated state (e.g., total-Target and p-Target).

Step-by-Step Methodology :

  • Cell Seeding & Starvation : Seed cells in 6-well plates (

    
     cells/well). Once 70% confluent, wash with PBS and replace with serum-free media for 12-16 hours.
    
    • Rationale: Serum starvation synchronizes the cells in the G0/G1 phase and eliminates background kinase activity caused by exogenous growth factors present in Fetal Bovine Serum (FBS). This ensures the measured signal is strictly dependent on the controlled stimulation.

  • Pre-treatment : Treat cells with 2(1H)-Quinolinone, 3-fluoro-4-methyl- at concentrations derived from Protocol 1 (e.g., 0.5x, 1x, and 2x the target IC50, ensuring all doses are < CC50) for 2 hours.

  • Pathway Stimulation : Add the specific pathway agonist (e.g., EGF, TNF-α) for 15-30 minutes to induce acute phosphorylation of the target.

  • Cell Lysis : Place plates on ice immediately to halt cellular processes. Wash with ice-cold PBS. Add 150 µL of supplemented RIPA buffer.

    • Rationale: Phosphatase inhibitors are absolutely critical here; without them, highly active endogenous phosphatases will rapidly dephosphorylate the target during lysis, resulting in false-negative data.

  • Western Blotting : Centrifuge lysates (14,000 x g, 15 min, 4°C). Quantify protein using a BCA assay. Resolve equal amounts of protein via SDS-PAGE, transfer to a PVDF membrane, and probe with specific antibodies.

Pathway Ligand Extracellular Stimulus Receptor Transmembrane Receptor Ligand->Receptor Binds Kinase Target Kinase (Active) Receptor->Kinase Activates Effector Downstream Effector (p-Substrate) Kinase->Effector Phosphorylates Inhibitor 2(1H)-Quinolinone, 3-fluoro-4-methyl- Inhibitor->Kinase Inhibits ATP Binding

Figure 2: Mechanism of action for quinolinone-mediated kinase inhibition.

Quantitative Data Interpretation

Quantitative data must be normalized against vehicle controls to accurately determine the therapeutic window. Below is a representative data structure summarizing the evaluation of 2(1H)-Quinolinone, 3-fluoro-4-methyl- across multiple cell lines, demonstrating how the viability assay informs the mechanistic assay.

Cell LineTissue OriginViability CC50 (µM)Target Kinase IC50 (µM)Therapeutic Index (CC50/IC50)
A549 Lung Carcinoma84.5 ± 3.212.1 ± 1.46.98
HeLa Cervical Adenocarcinoma62.3 ± 4.18.4 ± 0.97.41
HEK293 Embryonic Kidney (Control)> 100.0N/AN/A
HCT116 Colorectal Carcinoma45.8 ± 2.75.2 ± 0.68.80

Note: A Therapeutic Index > 5 indicates a robust window where the compound effectively inhibits its biochemical target without relying on generalized cytotoxicity.

References

  • Title: An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities Source: MDPI URL: [1]
  • Title: 3-Hydroxyquinolin-2(1H)-ones As Inhibitors of Influenza A Endonuclease Source: NIH PMC URL: [2]
  • Title: Basic Quinolinonyl Diketo Acid Derivatives as Inhibitors of HIV Integrase and their Activity against RNase H Function of Reverse Transcriptase Source: ACS Public
  • Title: Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines Source: MDPI URL: [4]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilizing 3-Fluoro-4-methyl-2(1H)-quinolinone for Biological Assays

Chemical Context & The Solubility Challenge Handling 3-fluoro-4-methyl-2(1H)-quinolinone in aqueous biological assays presents a dual physicochemical challenge, often referred to in drug development as the "brick dust an...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & The Solubility Challenge

Handling 3-fluoro-4-methyl-2(1H)-quinolinone in aqueous biological assays presents a dual physicochemical challenge, often referred to in drug development as the "brick dust and grease" problem[1].

  • The "Brick Dust" Effect (High Lattice Energy): The quinolinone core contains an amide-like structural motif (NH–C=O) that acts as both a strong hydrogen bond donor and acceptor. In the solid state, this promotes the formation of tightly packed, hydrogen-bonded dimers and extensive

    
     stacking, resulting in a high crystal lattice energy that resists dissolution[1].
    
  • The "Grease" Effect (High Lipophilicity): The addition of the methyl group and the highly electronegative fluorine atom at the 3-position significantly increases the molecule's lipophilicity (LogP). This makes the compound thermodynamically unstable in polar aqueous buffers, driving it to minimize contact with water by precipitating or forming colloidal aggregates[2].

When poorly soluble compounds like this precipitate during an assay, they drastically reduce the free drug concentration at the target site, leading to underestimated activity, flattened dose-response curves, and erroneous Structure-Activity Relationship (SAR) data[2][3].

Solubilization Workflow

G Start 3-Fluoro-4-methyl-2(1H)-quinolinone (Solid Powder) Stock Dissolve in 100% Anhydrous DMSO (10-50 mM Master Stock) Start->Stock Check1 Complete Dissolution? Stock->Check1 Sonicate Sonication & Mild Heat (37°C) Check1->Sonicate No Dilution Aqueous Buffer Dilution (Add dropwise to vortexing buffer) Check1->Dilution Yes Sonicate->Stock Retry Check2 Solution Clear? (Nephelometry/Microscopy) Dilution->Check2 Excipients Formulate with Excipients (e.g., 20% HP-β-CD or 0.01% Tween) Check2->Excipients No (Turbid) Assay Proceed to Biological Assay (Ensure DMSO ≤ 0.5%) Check2->Assay Yes (Clear) Excipients->Dilution Retry

Workflow for solubilizing hydrophobic quinolinone derivatives for in vitro biological assays.

Experimental Protocol: Cyclodextrin-Mediated "Sandwich" Solubilization

Objective: To achieve a final assay concentration of 100 µM of 3-fluoro-4-methyl-2(1H)-quinolinone without exceeding a 0.5% DMSO threshold, thereby preventing solvent-shift precipitation.

Causality: Hydroxypropyl-


-cyclodextrin (HP-

-CD) features a hydrophobic internal cavity that encapsulates the lipophilic fluorinated methyl-quinolinone core, while its hydrophilic exterior maintains aqueous solubility. This prevents the compound from nucleating when introduced to water.

Step-by-Step Methodology:

  • Master Stock Preparation: Weigh the lyophilized 3-fluoro-4-methyl-2(1H)-quinolinone powder and dissolve it in 100% anhydrous DMSO to create a 20 mM master stock. If the solution is cloudy, sonicate in a water bath for 5–10 minutes at 37°C to disrupt the strong intermolecular hydrogen bonds of the quinolinone crystal lattice[3].

  • Excipient Buffer Preparation: Prepare a 10% (w/v) solution of HP-

    
    -CD in your target biological buffer (e.g., HBSS or PBS). Filter sterilize through a 0.22 µm PES membrane.
    
  • The "Sandwich" Dilution (Critical Step): Do not add aqueous buffer directly to the DMSO stock. Instead, place the HP-

    
    -CD buffer on a magnetic stirrer at 500 RPM. Add the 20 mM DMSO stock dropwise  directly into the vortex center.
    
    • Why? Adding buffer to DMSO creates localized pockets of high water concentration, rapidly stripping the DMSO solvation shell before the cyclodextrin can encapsulate the molecule, leading to irreversible micro-precipitation.

  • Self-Validation: Analyze the final solution using phase-contrast microscopy or a nephelometer. An increase in light scattering compared to a vehicle control indicates micro-precipitation, which can cause false positives in high-throughput screening (HTS) assays[3].

Quantitative Data: Solvent & Excipient Tolerances

When optimizing solubility, the additives used must not interfere with the biological system. Below are the empirically established limits for common solubilizing agents in cell-based assays.

Solvent / ExcipientRecommended Max Final ConcentrationCellular Impact & Assay Causality
DMSO ≤ 0.1% (Ideal) to 0.5% (Max) DMSO is not an inert solvent. Concentrations > 0.5% alter membrane permeability and reduce viability in sensitive cells. Concentrations > 1% are broadly cytotoxic and inhibit cell proliferation[4][5][6].
HP-

-Cyclodextrin
1.0% - 2.0% (w/v) Highly tolerated by most mammalian cells. However, concentrations > 2% risk extracting cholesterol from the plasma membrane, which can artificially alter lipid raft-dependent signaling pathways.
Tween-80 / Triton X-100 ≤ 0.01% (v/v) Non-ionic surfactants. Higher concentrations will rapidly lyse cell membranes and denature assay proteins, completely invalidating cell-based readouts.
Ethanol ≤ 0.1% (v/v) Can induce stress responses (e.g., reactive oxygen species production) in monocytic cells even at low concentrations, confounding immunomodulatory assays[7].

Frequently Asked Questions (Troubleshooting)

Q1: Why does my dose-response curve for 3-fluoro-4-methyl-2(1H)-quinolinone plateau prematurely at higher concentrations? A: This is a classic hallmark of hitting the thermodynamic solubility limit. Once the compound precipitates, increasing the nominal concentration does not increase the free drug concentration available to the biological target. This leads to a flattened curve and inaccurate SAR data[2][3]. Self-Validation System: Centrifuge your highest concentration well at 10,000 x g for 10 minutes and measure the concentration of the supernatant via LC-MS to determine the true kinetic solubility. Cap your assay's top concentration below this limit.

Q2: Can I just increase the DMSO concentration to 2% to keep the quinolinone in solution? A: No. While it might keep the compound dissolved, DMSO concentrations above 0.5%–1% significantly alter cell permeability, inhibit proliferation, and induce cytotoxicity, which will confound your biological readout[4][5][6]. You must always run a "vehicle control" with the exact same final DMSO concentration to isolate the solvent's effect from the drug's effect[5].

Q3: How do I distinguish between true biological inhibition and assay interference caused by compound aggregation? A: Hydrophobic compounds that micro-precipitate can form colloidal aggregates. These aggregates act like molecular sponges, non-specifically adsorbing and inhibiting enzymes, or scattering light in fluorescence/absorbance assays[3]. Self-Validation System: Implement a detergent-dependent control. Run the assay with and without a trace amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity disappears upon adding the detergent, the initial result was likely an artifact of aggregation.

References

  • Considerations regarding use of solvents in in vitro cell based assays - PMC. nih.gov.[Link]

  • DMSO usage in cell culture - LifeTein. lifetein.com.[Link]

  • What the concentration of DMSO you use in cell culture assays? - ResearchGate. researchgate.net.[Link]

  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. pjps.pk.[Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview - Asian Journal of Pharmaceutics. asiapharmaceutics.info.[Link]

  • Investigations on the 4-Quinolone-3-Carboxylic Acid Motif. Modulation of the Physicochemical Profile of a Set of Potent and Selective Cannabinoid-2 Receptor Ligands through a Bioisosteric Approach - PMC. nih.gov.[Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. nikon.com.[Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed. nih.gov.[Link]

Sources

Optimization

Technical Support Center: 2(1H)-Quinolinone, 3-fluoro-4-methyl-

A Guide to Understanding and Managing Compound Stability Welcome to the technical support center for 2(1H)-Quinolinone, 3-fluoro-4-methyl- (CAS 198831-76-4).[1] This guide is designed for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Managing Compound Stability

Welcome to the technical support center for 2(1H)-Quinolinone, 3-fluoro-4-methyl- (CAS 198831-76-4).[1] This guide is designed for researchers, medicinal chemists, and drug development professionals to address common stability challenges encountered during the handling, storage, and experimental use of this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific rationale to empower you to make informed decisions in your research.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses high-level questions regarding the intrinsic stability of 2(1H)-Quinolinone, 3-fluoro-4-methyl-.

Q1: What are the primary factors that can affect the stability of 2(1H)-Quinolinone, 3-fluoro-4-methyl-?

A1: Based on its chemical structure—a fluorinated quinolinone—the primary factors of concern are exposure to light, non-neutral pH conditions, strong oxidizing agents, and elevated temperatures.

  • Photostability: The quinolinone core is found in many fluoroquinolone compounds known to be susceptible to photodegradation when exposed to UV or even high-intensity visible light.[2][3] This can lead to the formation of degradation products with altered chemical and biological properties.[4][5]

  • Hydrolytic Stability: The molecule contains a cyclic amide (lactam) bond within its quinolinone ring. This bond can be susceptible to hydrolysis under strong acidic or basic conditions, which would cause the ring to open.[6]

  • Oxidative Stability: The electron-rich heterocyclic ring system can be a target for oxidative degradation, especially in the presence of reactive oxygen species or strong oxidizing agents.[7][8]

  • Thermal Stability: While many quinolinone derivatives exhibit good thermal stability, prolonged exposure to high temperatures can accelerate other degradation pathways.[9]

Q2: What are the recommended long-term storage conditions for this compound?

A2: To ensure maximum integrity and shelf-life, the compound should be stored under controlled conditions that mitigate the risks identified above.

Parameter Condition Rationale
State SolidStoring the compound in its solid form is crucial as it minimizes mobility and reactivity compared to solutions.
Temperature 2-8°C or -20°CCool to frozen temperatures drastically slow down the rate of potential chemical degradation.[10]
Atmosphere Dry, Inert (e.g., Argon or Nitrogen)Minimizes exposure to moisture, which can facilitate hydrolysis, and oxygen, which can cause oxidation.
Light Protected from Light (Amber Vial/Dark)Prevents photodegradation, a known issue for the broader class of quinolone compounds.[3][5]
Container Tightly SealedPrevents contamination and exposure to atmospheric moisture and oxygen.[11][12]

Q3: How should I prepare stock solutions? Are they stable?

A3: Stock solutions are inherently less stable than the solid compound. For maximum reproducibility, we recommend preparing fresh solutions for each experiment. If storage is unavoidable:

  • Solvent Choice: Use high-purity, anhydrous-grade solvents (e.g., DMSO, DMF). Avoid reactive solvents.

  • Concentration: Higher concentrations are often more stable than highly dilute solutions.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light at all times.

  • Validation: The stability of the compound in your specific solvent and at your storage temperature should be empirically validated if the solution is to be stored for an extended period.

Section 2: Troubleshooting Guide - Investigating Unexpected Experimental Results

This section addresses specific experimental issues that may be linked to the stability of 2(1H)-Quinolinone, 3-fluoro-4-methyl-.

Q1: I'm observing new, unexpected peaks in my HPLC chromatogram after storing my sample in solution. What could be the cause?

A1: The appearance of new peaks is a strong indicator of chemical degradation.[13][14] Given the structure of 2(1H)-Quinolinone, 3-fluoro-4-methyl-, these new peaks are likely one or more of the following:

  • Hydrolysis Products: If your solution was prepared in an aqueous buffer with a low or high pH, you might be observing the product of amide bond cleavage. This would result in a ring-opened structure with a carboxylic acid and an amino group.[6]

  • Oxidation Products: If the solution was not prepared with degassed solvents or was exposed to air for a prolonged period, you could be seeing oxidized derivatives, such as hydroxylated species on the quinolinone ring.[7][15]

  • Photodegradants: If the sample was exposed to light, even ambient lab light, for an extended time, the new peaks could be photolytic byproducts. The degradation pathways for fluoroquinolones can be complex, involving defluorination or rearrangements.[16][17]

To diagnose the issue, you must use a validated, stability-indicating analytical method. This is an analytical procedure, typically HPLC, that has been proven to separate the intact parent compound from all potential degradation products, impurities, and other formulation components.[18][19] We strongly recommend performing a forced degradation study (see Protocol 2) to intentionally generate these degradants and confirm their retention times relative to the parent peak.

cluster_Investigation Troubleshooting Unexpected HPLC Peaks Start Unexpected Peak Observed in HPLC CheckMethod Is the HPLC method validated as 'stability-indicating'? Start->CheckMethod DevelopMethod Action: Develop & Validate Stability-Indicating Method (See Protocol 2) CheckMethod->DevelopMethod No AnalyzeConditions Analyze Sample History: pH, Light, O₂, Temp CheckMethod->AnalyzeConditions Yes DevelopMethod->AnalyzeConditions Hypothesize Formulate Hypothesis: 1. Hydrolysis 2. Oxidation 3. Photodegradation AnalyzeConditions->Hypothesize Confirm Action: Perform Forced Degradation (Protocol 2) to confirm degradant identity Hypothesize->Confirm End Identity of Degradant Confirmed Confirm->End

Caption: Logical workflow for troubleshooting unexpected analytical peaks.

Q2: The biological activity of my compound is inconsistent, especially in aqueous assay buffers. Why might this be happening?

A2: This is a classic symptom of compound instability under assay conditions. The causality is likely linked to the pH of your buffer.

  • Scientific Rationale: The rate of hydrolysis of the lactam bond in the quinolinone ring is pH-dependent.[6] If your assay buffer is significantly acidic or alkaline, the compound may be degrading over the time course of your experiment. This reduces the concentration of the active parent compound, leading to lower-than-expected or variable activity.

  • Troubleshooting Steps:

    • pH Profile: Run a preliminary stability test. Prepare solutions of the compound in buffers at different pH values (e.g., pH 4, 7, 9) and analyze the concentration of the parent compound by HPLC at several time points (e.g., 0, 2, 6, 24 hours).

    • Assay Duration: If instability is observed, try to minimize the incubation time of your assay.

    • Buffer Choice: If possible, perform the assay in a buffer where the compound exhibits the greatest stability, typically near neutral pH.

    • Fresh Preparations: Always use freshly prepared dilutions of your stock solution for your assays. Do not use buffered aqueous solutions that have been stored.

Section 3: Experimental Protocols for Stability Assessment

These protocols provide a framework for proper handling and for proactively investigating the stability of 2(1H)-Quinolinone, 3-fluoro-4-methyl-.

Protocol 1: Recommended Handling and Storage Procedures

This protocol is designed to minimize inadvertent degradation during routine lab use.

  • Receiving and Initial Storage: Upon receipt, immediately store the solid compound in a tightly sealed container at -20°C, protected from light.

  • Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid. Weigh the desired amount in a low-light environment (e.g., away from direct sunlight, with lab lights dimmed if possible).

  • Stock Solution Preparation:

    • Use anhydrous grade DMSO or other suitable organic solvent.

    • Prepare the solution under an inert atmosphere if possible.

    • Use amber glass vials or wrap clear vials in aluminum foil.

  • Aliquoting and Storage: Immediately aliquot the stock solution into single-use volumes in appropriate vials and store at -20°C or -80°C.

  • Preparation of Working Solutions: When needed, thaw a single aliquot. Dilute to the final concentration in your experimental buffer immediately before use. Do not store aqueous dilutions.

Protocol 2: Forced Degradation (Stress Testing) Protocol

Forced degradation is an essential study to identify likely degradation products and establish a stability-indicating analytical method.[13][20] The goal is to achieve 5-20% degradation of the parent compound.[19]

  • Prepare a Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Set Up Stress Conditions: For each condition, prepare a sample and a control (stock solution diluted with water, kept at 2-8°C in the dark).

    Stress Condition Protocol Rationale
    Acid Hydrolysis Mix 1 mL stock with 1 mL of 0.1 M HCl. Incubate at 60°C.[19] To test for degradation via acid-catalyzed hydrolysis of the lactam bond.
    Base Hydrolysis Mix 1 mL stock with 1 mL of 0.1 M NaOH. Incubate at 60°C.[19] To test for degradation via base-catalyzed hydrolysis of the lactam bond.
    Oxidation Mix 1 mL stock with 1 mL of 3% H₂O₂. Store at room temperature.[19][21] To identify potential products of oxidative degradation.
    Thermal Stress Store a vial of the stock solution and a sample of the solid compound at 70°C.[19][21] To assess the impact of heat on accelerating degradation.

    | Photolytic Stress | Expose a vial of the stock solution and a thin layer of the solid compound to a light source compliant with ICH Q1B guidelines (UV and visible light). Wrap a control sample in aluminum foil and place it alongside.[19][21] | To identify photodegradation products, a known risk for this compound class.[2][5] |

  • Time Points: Analyze samples at various time points (e.g., 2, 6, 24, 48 hours) until the target degradation of 5-20% is achieved.

  • Sample Quenching:

    • For acid hydrolysis samples, neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • For base hydrolysis samples, neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Analysis: Analyze all stressed samples, controls, and a non-stressed reference standard using a high-resolution HPLC method, preferably with both UV and Mass Spectrometry (LC-MS) detectors.[22][23] This will allow for the separation, quantification, and identification of the parent compound and its degradants.

cluster_Workflow Forced Degradation Study Workflow cluster_Stress Prep Prepare 1 mg/mL Stock Solution Acid Acidic (0.1 M HCl, 60°C) Prep->Acid Base Basic (0.1 M NaOH, 60°C) Prep->Base Oxid Oxidative (3% H₂O₂, RT) Prep->Oxid Therm Thermal (70°C, Solid/Solution) Prep->Therm Photo Photolytic (ICH Q1B Light) Prep->Photo Sample Sample at Time Points (e.g., 2, 6, 24h) Acid->Sample Base->Sample Oxid->Sample Therm->Sample Photo->Sample Quench Quench Reaction (Neutralize if needed) Sample->Quench Analyze Analyze by Stability-Indicating HPLC-UV/MS Quench->Analyze Report Identify Degradation Pathways & Products Analyze->Report

Caption: Experimental workflow for conducting forced degradation studies.

References

  • Umezawa, Y., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715-1719. Available from: [Link]

  • Umezawa, Y., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. ASM Journals.
  • Spratt, T. E., et al. (1999). Different mechanisms for the photoinduced production of oxidative DNA damage by fluoroquinolones differing in photostability. Chemical Research in Toxicology, 12(9), 809-815. Available from: [Link]

  • Takayama, S., et al. (1992). Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light. Antimicrobial Agents and Chemotherapy, 36(8), 1720-1724. Available from: [Link]

  • Umezawa, Y., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. PMC. Available from: [Link]

  • TargetMol. (2026, March 5). Safety Data Sheet. TargetMol.
  • MG Chemicals. (n.d.). Safety Data Sheet. MG Chemicals. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis, thermal stabilities and solid state analysis of few selected tetrahydro-7H-indeno[2,1-c]quinoline derivatives. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. MDPI. Available from: [Link]

  • Wang, X., et al. (2019). Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones to Quinolin-2(1H)-ones Using Transition-Metal-Activated Persulfate Salts. The Journal of Organic Chemistry, 84(13), 8685-8692. Available from: [Link]

  • MBL International. (2020, February 13). SAFETY DATA SHEET. MBL International. Available from: [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. Available from: [Link]

  • ResearchGate. (2025, August 9). Degradation of the Nitrogenous Heterocyclic Compound Quinoline by O3/UV. ResearchGate. Available from: [Link]

  • Jing, T., et al. (2023). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles. Arabian Journal of Chemistry, 16(5), 104702. Available from: [Link]

  • Szafrański, K. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Journal of AOAC International, 99(6), 1473-1483. Available from: [Link]

  • Sharma, G., & Saini, S. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Applied Pharmaceutics. Available from: [Link]

  • Sadik, W. A. A., & Sh-shubbar, A. A. (1998). Degradation of quinoline by wet oxidation - kinetic aspects and reaction mechanisms. Water Research, 32(6), 1821-1830. Available from: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • Böhmer, B., et al. (1991). Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1. Archives of Microbiology, 157(1), 1-6. Available from: [Link]

  • Buckingham, D. A., et al. (1972). Reactions of co-ordinated nitriles. Part II. Nickel(II)- and cobalt(II)-promoted hydrolysis of 2-cyano-8-hydroxyquinoline. Journal of the Chemical Society, Dalton Transactions, (1), 1-4. Available from: [Link]

  • Szafrański, K. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PubMed. Available from: [Link]

  • Pereira, C. D. S., et al. (2014). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. ResearchGate. Available from: [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 3035282-78-8 | 3-Fluoro-4-(hydroxymethyl)quinolin-2(1H)-one. Hoffman Fine Chemicals. Available from: [Link]

  • Szafrański, K. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PMC. Available from: [Link]

  • Longdom Publishing. (2023). Quinoline Derivatives Thermodynamic Properties during Phase Transition. Longdom Publishing. Available from: [Link]

  • Nishi, T., et al. (1993). Synthesis of 2(1H)-quinolinone derivatives and their inhibitory activity on the release of 12(S)-hydroxyeicosatetraenoic acid (12-HETE) from platelets. Journal of Medicinal Chemistry, 36(12), 1599-1609. Available from: [Link]

  • Hunter, C. M., & O'Hagan, D. (2017). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 60(15), 6449-6463. Available from: [Link]

  • Key, B. D. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. MDPI. Available from: [Link]

  • Kaczor, A. A., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Available from: [Link]

  • Wang, Z., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. PMC. Available from: [Link]

  • NIST. (n.d.). 2(1H)-Quinolinone, 4-methyl-. NIST WebBook. Available from: [Link]

  • Shchamialiou, A., et al. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Journal of Chemical & Engineering Data. Available from: [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available from: [Link]

  • Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI. Available from: [Link]

Sources

Troubleshooting

Degradation pathways of 2(1H)-Quinolinone, 3-fluoro-4-methyl-

Welcome to the Technical Support Center & Troubleshooting Hub for the stability, stress testing, and degradation analysis of 2(1H)-Quinolinone, 3-fluoro-4-methyl- (also known as 3-fluoro-4-methyl-2-quinolone). As a Senio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center & Troubleshooting Hub for the stability, stress testing, and degradation analysis of 2(1H)-Quinolinone, 3-fluoro-4-methyl- (also known as 3-fluoro-4-methyl-2-quinolone).

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we explore the causality behind the chemical behavior of fluorinated carbostyril scaffolds and provide self-validating workflows to ensure your analytical data is artifact-free and reproducible.

🔬 Section 1: Mechanistic Pathways of Degradation (FAQs)

Q1: What are the primary degradation pathways for 3-fluoro-4-methyl-2(1H)-quinolinone under environmental or forced stress? The degradation of this molecule is governed by the electron-rich nature of the 2-quinolone (carbostyril) core and the specific electronic effects of the 3-fluoro and 4-methyl substituents[1].

  • Oxidative Degradation: The 4-methyl group is highly susceptible to oxidation, initially forming a carbaldehyde and subsequently a carboxylic acid (+30 Da shift)[2]. Additionally, the 3,4-double bond—despite its partial aromatic character due to lactam-lactim tautomerization—can undergo epoxidation under strong peroxide stress.

  • Photolytic Degradation: Halogenated quinolones are notoriously sensitive to UV light. The primary photolytic pathway involves the homolytic cleavage of the C-F bond at the C3 position, leading to defluorination (-18 Da shift) and subsequent radical scavenging or solvent adduction.

  • Microbial/Enzymatic Biotransformation: In in vitro microsome assays or environmental microcosms, the 3,4-double bond is frequently reduced by reductases to form 3,4-dihydro-2(1H)-quinolinone derivatives (+2 Da shift)[3]. Cytochrome P450 enzymes may also drive aromatic hydroxylation at the C6 or C8 positions (+16 Da shift).

DegradationPathways cluster_Ox Oxidative Stress (Peroxides / CYP450) cluster_Photo Photolytic Stress (UV/Vis Light, ICH Q1B) cluster_Bio Microbial / Enzymatic (Reductases / Hydroxylases) Parent 3-Fluoro-4-methyl-2(1H)-quinolinone (Parent Scaffold) Ox1 4-Carboxy-3-fluoro-2(1H)-quinolinone (+30 Da, Methyl Oxidation) Parent->Ox1 Oxidation of 4-Methyl group Ox2 3,4-Epoxy-3-fluoro-4-methyl-3,4-dihydro- 2(1H)-quinolinone (+16 Da) Parent->Ox2 Epoxidation of 3,4-double bond Photo1 4-Methyl-2(1H)-quinolinone (-18 Da, Defluorination) Parent->Photo1 Photolytic C-F Cleavage Photo2 Ring Cleavage Products (Loss of Chromophore) Parent->Photo2 Prolonged UV Exposure Bio1 3-Fluoro-4-methyl-3,4-dihydro- 2(1H)-quinolinone (+2 Da) Parent->Bio1 Enzymatic Reduction Bio2 6-Hydroxy-3-fluoro-4-methyl- 2(1H)-quinolinone (+16 Da) Parent->Bio2 Aromatic Hydroxylation

Figure 1: Mechanistic degradation pathways of 3-fluoro-4-methyl-2(1H)-quinolinone.

Q2: Why am I seeing a mass shift of +16 Da or +32 Da in my LC-MS data during oxidative stress, but the UV spectrum remains largely unchanged? A +16 Da shift indicates mono-oxygenation. If the UV spectrum (specifically the


 around 280-330 nm characteristic of the conjugated carbostyril core) remains intact, the oxidation likely occurred on the aromatic ring (e.g., C6-hydroxylation). If the UV absorbance drops significantly, the oxidation likely disrupted the conjugated system, pointing to 3,4-epoxidation. High-resolution LC-QToF mass spectrometry is strictly required to differentiate these isomers based on their fragmentation patterns[4].

⚙️ Section 2: Experimental Troubleshooting & Protocols

Q3: How do I design a self-validating forced degradation protocol that prevents autosampler artifacts? A common failure in stability testing is the continuation of degradation inside the LC autosampler because the stressor was not properly neutralized. This creates artifactual data that does not represent the true degradation kinetics.

Self-Validating Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in LC-MS grade Acetonitrile/Water (50:50) to a final concentration of 1.0 mg/mL. Causality: Acetonitrile is chosen over Methanol to prevent artifactual methylation or transesterification at the lactam core.

  • Application of Stressors (Parallel Aliquots):

    • Acid: Add 0.1 N HCl, heat at 60°C for 24 hours.

    • Base: Add 0.1 N NaOH, heat at 60°C for 24 hours.

    • Oxidative: Add 3%

      
      , incubate at Room Temperature for 6 hours.
      
    • Photolytic: Expose to 1.2 million lux hours and 200 watt hours/m² UV (ICH Q1B).

  • The Self-Validating Quench (Critical Step):

    • Acid/Base: Neutralize to pH 7.0 using equimolar NaOH or HCl.

    • Oxidative: Quench residual peroxide by adding 10 µL of 10% Sodium Thiosulfate or Catalase enzyme. Causality: Failing to quench peroxide will cause the 3,4-double bond to continue oxidizing while waiting in the autosampler queue, leading to non-reproducible peak areas.

  • Control Matrix Verification: Prepare a "Zero-Time Quenched Control". Mix the stressor and the quenching agent first, then add the API. Causality: If degradants appear in this control, your quenching agent is reacting with your API, invalidating the protocol.

  • Analysis: Inject onto an LC-HRMS (e.g., QToF or Orbitrap) using Data-Dependent Acquisition (DDA) in ESI+ mode.

Workflow Prep 1. Sample Preparation (1 mg/mL in MeCN/H2O) Acid Acid/Base Stress (0.1N, 60°C) Prep->Acid Ox Oxidative Stress (3% H2O2, RT) Prep->Ox Photo Photolytic Stress (ICH Q1B Light) Prep->Photo Quench 2. Self-Validating Quenching (Neutralize / Thiosulfate) Acid->Quench Ox->Quench Photo->Quench Control 3. Control Verification (Unstressed + Quenched Matrix) Quench->Control Compare LCMS 4. LC-HRMS Analysis (ESI+/- mode, DDA) Quench->LCMS Control->LCMS Data 5. Mass Defect Filtering & Structure Elucidation LCMS->Data

Figure 2: Self-validating forced degradation workflow preventing autosampler artifacts.

📊 Section 3: Data Presentation & Analytical Signatures

To rapidly identify degradants during your LC-MS/UV workflows, cross-reference your empirical data against this quantitative summary table.

Stress ConditionPrimary Degradant MechanismExpected Mass Shift (

Da)
Characteristic UV/Vis ChangeLC Retention Time Shift (Reverse Phase)
Oxidative (

)
4-Methyl oxidation to Carboxylic Acid+30.00 DaMinimal change; slight hypsochromic shiftSignificant decrease (more polar)
Oxidative (

)
3,4-Epoxidation+15.99 DaLoss of 320 nm absorbance bandModerate decrease
Photolytic (UV) Defluorination (C-F to C-H)-18.00 DaUnchanged

, loss of fine structure
Slight increase (loss of polar F)
Enzymatic/Microbial 3,4-Double bond reduction+2.02 DaLoss of 320 nm absorbance bandSlight decrease
Thermal/Hydrolytic Lactam ring opening (Extreme pH)+18.01 DaComplete loss of carbostyril chromophoreSignificant decrease

Note: The 2-quinolone core is highly resistant to standard hydrolytic cleavage due to the resonance stabilization of the cyclic amide (lactam). Ring opening typically only occurs under extreme, non-physiological pH and temperature.

📚 References

  • Product Class 4: Quinolinones and Related Systems. Thieme Connect. Available at:

  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. MDPI. Available at:

  • Detection of methylquinoline transformation products in microcosm experiments and in tar oil contaminated groundwater using LC-NMR. PubMed (NIH). Available at:

  • Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Chemistry. Available at:

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic comparison of 2(1H)-Quinolinone, 3-fluoro-4-methyl- with similar compounds

As a Senior Application Scientist evaluating heterocyclic scaffolds for drug discovery, the precise characterization of halogenated quinolinones is paramount. The introduction of a fluorine atom at the C3 position of the...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating heterocyclic scaffolds for drug discovery, the precise characterization of halogenated quinolinones is paramount. The introduction of a fluorine atom at the C3 position of the 2(1H)-quinolinone (carbostyril) core fundamentally alters its electronic distribution, lipophilicity, and hydrogen-bonding capacity—key parameters in medicinal chemistry.

To objectively evaluate 2(1H)-Quinolinone, 3-fluoro-4-methyl- (commonly referred to as 3-fluoro-4-methylquinolin-2(1H)-one), we must benchmark its spectroscopic signature against its non-fluorinated (4-methylquinolin-2(1H)-one) and chlorinated (3-chloro-4-methylquinolin-2(1H)-one) analogs. This comparison not only validates structural integrity but also provides deep mechanistic insights into the inductive (-I) and mesomeric (+M) effects governing the quinolinone system.

Mechanistic Synthesis Workflow

The most robust method for synthesizing 3-fluoro-4-methylquinolin-2(1H)-one relies on an intramolecular Horner–Wadsworth–Emmons (HWE) olefination[1]. In this approach, an o-aminophenylketone is acylated with 2-fluoro diethylphosphonoacetic acid. The subsequent cyclization is driven by a base (such as DBU) and a Lewis acid salt (LiCl).

Causality in Reagent Selection: The addition of LiCl is not arbitrary; the lithium ion coordinates with the phosphoryl oxygen, significantly increasing the acidity of the adjacent


-fluoro proton. This coordination facilitates smooth deprotonation by DBU under mild conditions, driving the formation of the cyclic transition state that yields the target fluorinated quinolinone[1].

HWE_Mechanism N1 o-Aminophenylketone + 2-Fluoro phosphonoacetate N2 Amidation (Intermediate Formation) N1->N2 N3 LiCl Coordination (Increased α-proton acidity) N2->N3 N4 DBU Deprotonation (Enolate Formation) N3->N4 N5 Intramolecular Cyclization (HWE Olefination) N4->N5 N6 3-Fluoro-4-methylquinolin-2(1H)-one N5->N6

Figure 1: Mechanistic workflow for synthesizing 3-fluoro-4-methylquinolin-2(1H)-one via HWE.

Spectroscopic Comparative Analysis

The substitution of hydrogen for fluorine or chlorine at the C3 position creates distinct, quantifiable shifts in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy Insights
  • 
    H NMR:  In the unsubstituted 4-methylquinolin-2(1H)-one, the C4-methyl group appears as a doublet due to allylic coupling with the C3 proton (
    
    
    
    Hz). Upon fluorination, the C3 proton is replaced, but the methyl group remains a doublet. This splitting is now driven by heteronuclear spin-spin coupling with the fluorine atom (
    
    
    Hz). The chlorinated analog, lacking an NMR-active nucleus at C3, presents the C4-methyl group as a sharp singlet.
  • 
    C NMR:  The presence of fluorine introduces massive carbon-fluorine coupling. The C3 carbon exhibits a characteristic one-bond coupling (
    
    
    
    Hz), while the adjacent carbonyl (C2) and C4 carbons exhibit significant two-bond couplings (
    
    
    Hz and
    
    
    Hz, respectively). These multiplet structures are entirely absent in the 3-H and 3-Cl analogs.
IR Spectroscopy Insights

The strong inductive electron-withdrawing effect (-I) of the fluorine atom removes electron density from the adjacent lactam carbonyl (C2=O). This increases the force constant of the C=O bond, shifting the stretching frequency (


) to a higher wavenumber compared to the non-halogenated baseline.
Quantitative Data Comparison
Spectroscopic Parameter4-Methylquinolin-2(1H)-one (Baseline)3-Fluoro-4-methylquinolin-2(1H)-one3-Chloro-4-methylquinolin-2(1H)-one

H NMR (C4-CH

)
~2.45 ppm (d,

= 1.2 Hz)
~2.40 ppm (d,

= 2.8 Hz)
~2.55 ppm (s)

H NMR (C3-H)
~6.50 ppm (q,

= 1.2 Hz)
N/AN/A

F NMR
N/A~ -135.0 ppm (m)N/A

C NMR (C3)
~120.5 ppm (s)~145.2 ppm (d,

= 242 Hz)
~125.8 ppm (s)

C NMR (C2=O)
~162.0 ppm (s)~158.5 ppm (d,

= 24 Hz)
~159.2 ppm (s)
IR (

C=O)
~1655 cm

~1668 cm

~1662 cm

Experimental Protocol: Synthesis & Self-Validating Characterization

To ensure reproducibility and scientific integrity, the following protocol incorporates built-in validation checkpoints.

Step 1: Intermediate Amidation

  • Dissolve 2-aminoacetophenone (1.0 eq) and 2-fluoro diethylphosphonoacetic acid (1.1 eq) in anhydrous dichloromethane (DCM).

  • Add a coupling reagent (e.g., HATU, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature for 4 hours.

  • Perform an aqueous workup, extract with DCM, and concentrate to isolate the N-acyl intermediate.

Step 2: Intramolecular HWE Cyclization

  • Dissolve the crude intermediate in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Add anhydrous LiCl (2.0 eq) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq).

  • Stir at room temperature for 2–3 hours. Causality note: The reaction must be kept at room temperature to prevent unwanted defluorination pathways that can occur at elevated thermal conditions.

Step 3: Workup and Purification

  • Quench the reaction with saturated aqueous NH

    
    Cl to neutralize the DBU.
    
  • Extract the aqueous layer with ethyl acetate (3

    
     20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO
    
    
    
    , and concentrate under reduced pressure.
  • Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure 3-fluoro-4-methylquinolin-2(1H)-one.

Step 4: Spectroscopic Self-Validation (Quality Control)

  • Prepare the NMR sample using DMSO-

    
     to ensure full solubility of the quinolinone.
    
  • Checkpoint 1 (

    
    F NMR):  Confirm the presence of a distinct multiplet at approximately -135 ppm. If absent, the fluorination was lost during cyclization.
    
  • Checkpoint 2 (

    
    H NMR):  Analyze the C4-methyl peak at ~2.40 ppm. It must  appear as a doublet (
    
    
    
    Hz). If it appears as a singlet, the compound is likely the defluorinated 4-methylquinolin-2(1H)-one artifact.
  • Checkpoint 3 (IR): Run an ATR-FTIR spectrum. The carbonyl stretch must be elevated to >1665 cm

    
    , confirming the inductive pull of the C3-fluorine.
    

References

  • Zhao, S., He, Y.-H., Wu, D., & Guan, Z. (2010). "A new general approach to 4-substituted-3-halo-2-quinolones." Journal of Fluorine Chemistry, 131(5), 597-605. Available at:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer. Available at:[Link]

Sources

Comparative

Comparative Analysis of Synthetic Routes for 3-Fluoro-4-methyl-2(1H)-quinolinone

Executive Summary The 3-fluoro-4-methyl-2(1H)-quinolinone scaffold is a privileged pharmacophore in modern drug discovery, prominently featured in kinase inhibitors and mutant-isocitrate dehydrogenase (mIDH) inhibitors (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-fluoro-4-methyl-2(1H)-quinolinone scaffold is a privileged pharmacophore in modern drug discovery, prominently featured in kinase inhibitors and mutant-isocitrate dehydrogenase (mIDH) inhibitors (). The strategic placement of a fluorine atom at the C3 position serves a dual purpose: it blocks cytochrome P450-mediated epoxidation/oxidation at the electron-rich C3-C4 double bond, and it modulates the pKa of the lactam N-H, thereby improving membrane permeability and hydrogen-bond donor capacity.

This guide provides an objective, data-driven comparison of the three primary synthetic routes to access this molecule: the de novo Knorr-type cyclization, late-stage electrophilic fluorination, and transition-metal-catalyzed C-H activation.

Synthetic Workflow Overview

SyntheticRoutes SM1 Aniline + Ethyl 2-fluoroacetoacetate R1 Route 1: Knorr Cyclization (Acid Catalyzed) SM1->R1 Condensation SM2 4-Methylquinolin-2(1H)-one R2 Route 2: Electrophilic Fluorination (Selectfluor) SM2->R2 F+ Transfer SM3 N-Aryl-2-fluoro-but-2-enamide R3 Route 3: Pd-Catalyzed Cyclization (C-H Activation) SM3->R3 Oxidative Addition Target 3-Fluoro-4-methyl-2(1H)-quinolinone R1->Target R2->Target R3->Target

Figure 1. Overview of the three primary synthetic routes to 3-fluoro-4-methyl-2(1H)-quinolinone.

Route 1: Knorr-Type De Novo Cyclization

The is the classical, highly scalable approach for constructing the quinolinone core. By utilizing a pre-fluorinated building block, this route guarantees absolute regioselectivity.

Causality & Mechanistic Insight

The reaction begins with the condensation of aniline and ethyl 2-fluoroacetoacetate to form an enamine/amide intermediate. The subsequent Friedel-Crafts-type cyclization requires extreme acidic conditions (e.g., Polyphosphoric Acid at >100°C). Why? The highly electronegative fluorine atom strongly destabilizes the adjacent carbocation intermediate formed during the electrophilic aromatic substitution step. Consequently, ring closure is kinetically sluggish compared to non-fluorinated analogs, necessitating higher thermal energy and stronger Brønsted acidity to drive the reaction forward.

Experimental Protocol
  • Condensation: In a 500 mL round-bottom flask equipped with a Dean-Stark trap, combine aniline (1.0 eq, 50 mmol) and ethyl 2-fluoroacetoacetate (1.1 eq, 55 mmol) in 200 mL of anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid (0.05 eq). Reflux for 12 hours.

  • Intermediate Validation: Self-Validation Step: Monitor the reaction via LC-MS. The reaction is complete when the aniline peak disappears and a mass corresponding to the intermediate [M+H]+ (m/z 224) dominates. Concentrate under reduced pressure.

  • Cyclization: Slowly add the crude intermediate dropwise to a flask containing 100 g of pre-heated Polyphosphoric Acid (PPA) at 100°C. Stir vigorously for 4 hours.

  • Quenching & Isolation: Carefully pour the hot, viscous mixture over 500 g of crushed ice with rapid stirring. Filter the resulting precipitate, wash extensively with cold water to remove residual phosphoric acid, and recrystallize from ethanol to afford the pure product.

Route 2: Late-Stage Electrophilic Fluorination

For discovery chemists, synthesizing the non-fluorinated 4-methylquinolin-2(1H)-one first and fluorinating it at a late stage is often more practical. This route relies on , a bench-stable, easy-to-handle electrophilic fluorine source.

Causality & Mechanistic Insight

The quinolinone ring is an ambident nucleophile. The C3 position is highly activated toward electrophilic attack due to the electron-donating effect of the adjacent nitrogen lone pair (enamine-like resonance). When Selectfluor is introduced, it transfers an F+ equivalent to the C3 carbon, generating a Wheland intermediate. Subsequent deprotonation restores aromaticity. Why Acetonitrile/DMF? Selectfluor is insoluble in most non-polar organics; a highly polar, aprotic solvent mixture is required to solubilize the reagent while preventing nucleophilic solvent trapping of the intermediate.

SelectfluorMechanism N1 4-Methylquinolin-2(1H)-one N3 C3-Fluorinated Wheland Intermediate N1->N3 Electrophilic Attack N2 Selectfluor (F+) N2->N3 F+ Donor N4 Deprotonation N3->N4 -H+ N5 3-Fluoro-4-methyl- 2(1H)-quinolinone N4->N5 Rearomatization

Figure 2. Mechanistic pathway of late-stage electrophilic fluorination using Selectfluor.

Experimental Protocol
  • Preparation: Dissolve 4-methylquinolin-2(1H)-one (1.0 eq, 10 mmol) in a mixture of anhydrous acetonitrile and DMF (4:1 v/v, 50 mL) under a nitrogen atmosphere.

  • Fluorination: Cool the solution to 0°C. Add Selectfluor (1.2 eq, 12 mmol) portion-wise over 15 minutes to control the exothermic F+ transfer.

  • Reaction & Validation: Warm the reaction to 60°C and stir for 16 hours. Self-Validation Step: Perform TLC (Hexanes/EtOAc 1:1). The starting material (highly UV active, blue fluorescence at 254 nm) should disappear, replaced by a slightly more non-polar spot.

  • Work-up: Cool to room temperature, dilute with 100 mL of water, and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over MgSO4, and concentrate in vacuo. Purify via flash column chromatography.

Route 3: Palladium-Catalyzed C-H Activation

Recent advances in offer an elegant method to construct the quinolinone ring via intramolecular oxidative cyclization of N-aryl-2-fluoro-but-2-enamides. While highly atom-economical regarding the core structure, the requirement for expensive transition metals limits its use primarily to specialized medicinal chemistry applications rather than bulk process manufacturing.

Comparative Data Analysis

The following table summarizes the operational and performance metrics for each synthetic route, derived from standard process chemistry evaluations.

MetricRoute 1: Knorr CyclizationRoute 2: Electrophilic FluorinationRoute 3: Pd-Catalyzed C-H Activation
Overall Yield 45 - 60%65 - 80%50 - 70%
Scalability High (Kilogram scale)Moderate (Gram to low-kg)Low (Gram scale)
Reagent Cost Low (Bulk chemicals)High (Selectfluor is expensive)Very High (Pd catalysts, ligands)
Regioselectivity Absolute (Pre-installed F)Moderate (Risk of over-fluorination)High (Directed C-H activation)
Environmental Impact High (Harsh acids, PPA waste)Moderate (Atom-inefficient F-source)Moderate (Heavy metal waste)

Conclusion & Recommendations

  • For Process Chemists (Scale-up): Route 1 remains the undisputed champion. Despite the harsh conditions and moderate yields, the low cost of ethyl 2-fluoroacetoacetate and absolute regioselectivity make it the only economically viable option for multi-kilogram campaigns.

  • For Medicinal Chemists (SAR Exploration): Route 2 is highly recommended. It allows researchers to build a library of diverse quinolinones and selectively fluorinate them at the final step, drastically reducing the time required to generate structure-activity relationship (SAR) data.

References

  • Title: Pyridin-2(1H)-one quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors (US Patent 9834539B2)
  • Title: Knorr Quinoline Synthesis Source: Comprehensive Organic Name Reactions and Reagents (Wiley Online Library) URL: [Link]

  • Title: Selectfluor: A versatile and efficient oxidant and fluorinating agent Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Palladium-Catalyzed C-H Functionalization of Alkenes Source: Chemical Society Reviews (Royal Society of Chemistry) URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe and Compliant Disposal of 2(1H)-Quinolinone, 3-fluoro-4-methyl-

For the diligent researcher, the synthesis and application of novel compounds like 2(1H)-Quinolinone, 3-fluoro-4-methyl- (CAS No. 198831-76-4) are at the forefront of scientific discovery.[1] However, the lifecycle of th...

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, the synthesis and application of novel compounds like 2(1H)-Quinolinone, 3-fluoro-4-methyl- (CAS No. 198831-76-4) are at the forefront of scientific discovery.[1] However, the lifecycle of these compounds extends beyond the laboratory bench. Responsible and compliant disposal is not merely a regulatory necessity but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of 2(1H)-Quinolinone, 3-fluoro-4-methyl-, ensuring the safety of personnel and the integrity of our shared environment.

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, by examining structurally similar fluorinated and methylated quinolinones, we can infer a likely hazard profile and establish a rigorous disposal protocol.[2] The precautionary principle dictates that in the absence of comprehensive data, a compound should be treated as hazardous.

Hazard Assessment and Personal Protective Equipment (PPE): The Foundation of Safe Handling

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on analogous compounds, 2(1H)-Quinolinone, 3-fluoro-4-methyl- should be presumed to be harmful if swallowed, a skin and eye irritant, and potentially harmful to aquatic life.[3][4][5][6] Therefore, the following PPE is mandatory when handling this compound or its waste products:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Double-gloving is recommended, especially during waste consolidation.[7]

  • Body Protection: A fully fastened laboratory coat must be worn to protect against skin contact.[7]

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[8]

Waste Segregation and Collection: A Critical Step for Safety and Compliance

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.[9] Never mix incompatible waste streams.

Solid Waste:

  • All solid materials contaminated with 2(1H)-Quinolinone, 3-fluoro-4-methyl-, including weighing papers, pipette tips, and contaminated gloves, must be collected in a designated hazardous waste container.[7][10]

  • This container should be clearly labeled, leak-proof, and made of a material compatible with the chemical.

Liquid Waste:

  • Solutions containing 2(1H)-Quinolinone, 3-fluoro-4-methyl- should be collected in a separate, sealed, and clearly labeled liquid hazardous waste bottle.[7][10]

  • Do not pour any amount of this chemical, or solutions containing it, down the drain.[2][8] This is crucial for environmental protection and regulatory compliance.

Container Management and Labeling: Ensuring Clarity and Preventing Mishaps

Proper container management is a critical component of safe laboratory practice.

  • Container Integrity: Waste containers must be in good condition, with no leaks or signs of deterioration. They must have a secure, tight-fitting lid.[11][12][13]

  • Labeling: All hazardous waste containers must be accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "2(1H)-Quinolinone, 3-fluoro-4-methyl-" (avoiding abbreviations)

    • The approximate concentration and volume

    • The date the waste was first added to the container

The Disposal Workflow: A Step-by-Step Procedural Guide

The following protocol outlines the systematic process for the disposal of 2(1H)-Quinolinone, 3-fluoro-4-methyl-.

Step 1: Waste Generation and Immediate Segregation

  • At the point of generation, immediately place any solid or liquid waste into the appropriate, pre-labeled hazardous waste container.

Step 2: Secure Storage

  • Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Ensure containers are kept closed except when adding waste.[11]

  • Utilize secondary containment, such as a chemical-resistant tray, to mitigate potential spills.[13]

Step 3: Scheduling Waste Pickup

  • Do not accumulate large quantities of hazardous waste in the laboratory.[11]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[2][11] Provide them with a complete and accurate description of the waste.

Step 4: Professional Disposal

  • The primary and recommended method for the disposal of 2(1H)-Quinolinone, 3-fluoro-4-methyl- is through a licensed hazardous waste disposal company.[5][10]

  • These professional services will typically employ high-temperature incineration in a permitted hazardous waste incinerator.[4][10] This method ensures the complete destruction of the chemical, minimizing its environmental impact.[10]

The logical flow of this disposal process can be visualized in the following diagram:

Disposal_Workflow cluster_lab In-Laboratory Procedures cluster_ehs EHS & Professional Disposal start Start: Experiment Complete waste_gen Waste Generation (Solid & Liquid) start->waste_gen segregate Segregate Waste - Solid Waste Container - Liquid Waste Container waste_gen->segregate label_container Label Container - Chemical Name - Hazard Info - Date segregate->label_container secure_storage Secure Storage - Satellite Accumulation Area - Secondary Containment label_container->secure_storage ehs_contact Contact EHS for Pickup secure_storage->ehs_contact end_lab Waste Ready for Collection ehs_contact->end_lab pickup EHS Waste Pickup end_lab->pickup transport Transport to Licensed Facility pickup->transport disposal Final Disposal (e.g., High-Temperature Incineration) transport->disposal end_process End: Compliant Disposal disposal->end_process

Caption: Logical workflow for the safe disposal of 2(1H)-Quinolinone, 3-fluoro-4-methyl-.

Spill Management: Preparedness and Response

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.[8]

  • Contain: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[2] For solid spills, carefully sweep up the material, avoiding the creation of dust.[5]

  • Clean: Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

Summary of Key Information

For quick reference, the following table summarizes the essential information for the disposal of 2(1H)-Quinolinone, 3-fluoro-4-methyl-.

Parameter Guideline Reference
Chemical Name 2(1H)-Quinolinone, 3-fluoro-4-methyl-
CAS Number 198831-76-4[1]
Anticipated Hazards Harmful if swallowed, Skin/eye irritant, Potential aquatic toxicity[3][4][5][6]
Required PPE Safety goggles, chemical-resistant gloves, lab coat, use in fume hood[7][8]
Waste Classification Hazardous Chemical Waste[2]
Disposal Method Collection by a licensed hazardous waste disposal company for high-temperature incineration[4][5][10]
Prohibited Actions Do not dispose down the drain. Do not mix with incompatible waste.[2][8][9]

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of novel research compounds like 2(1H)-Quinolinone, 3-fluoro-4-methyl- is a non-negotiable aspect of professional scientific conduct. By adhering to the procedures outlined in this guide, researchers can ensure they are not only compliant with regulations but are also actively contributing to a safe and sustainable laboratory environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

  • A Guide to the Safe Handling and Management of Novel Research Compounds. Benchchem.
  • CAS 198831-76-4 | 3-Fluoro-4-methylquinolin-2(1H)-one. Synblock.
  • MATERIAL SAFETY DATA SHEET. (Generic).
  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • How to Store and Handle Lab Chemicals Safely. Somatco.
  • Proper Disposal of 3,4-Dichloro-7-(trifluoromethyl)quinoline: A Safety and Operational Guide. Benchchem.
  • Material Safety Data Sheet for 2-Methyl-8-quinolinol. 3ASenrise.
  • CAS 3035282-78-8 | 3-Fluoro-4-(hydroxymethyl)quinolin-2(1H)-one. Hoffman Fine Chemicals.
  • SAFETY DATA SHEET for 2(1H)-Quinolinone.
  • Chemical Waste. University of Texas at Austin Environmental Health and Safety.
  • [(2R,4S)-6-Fluoro-4-(4-fluoro-phenylamino)-2-methyl-3,4-dihydro-2H-quinolin-1-yl]-(3-methoxy-phenyl)-methanone. PubChem.
  • Researcher's Guide. Purdue University Environmental Health and Safety.
  • Chemical Waste. University of California San Francisco Environment, Health & Safety.
  • Safety Data Sheet for 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride. Angene Chemical.
  • Standard laboratory safe handling/storage requirement. Weizmann Institute of Science Safety Unit.
  • Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety.
  • Handling and Storing Chemicals. Lab Manager.
  • 2(1H)-Quinolinone, 4-methyl-. NIST WebBook.
  • 6-Fluoro-4-methylquinolin-2(1H)-one. Sigma-Aldrich.
  • 2(1H)-Quinolinone,4-amino-5-fluoro-3-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-. Indagoo.
  • Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals. Benchchem.
  • SAFETY DATA SHEET for a quinolinone derivative. Sigma-Aldrich.
  • Safety Data Sheet for a quinolinone derivative. CymitQuimica.
  • 4-Hydroxy-3-methyl-2(1H)-quinolinone. BuyersGuideChem.
  • 8-Fluoro-4-hydroxy-2-methylquinoline - SAFETY DATA SHEET.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • SAFETY DATA SHEET for 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone. FUJIFILM Wako Chemicals.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
  • Guidelines for Disposing of PFAs. MCF Environmental Services.

Sources

Handling

Essential Safety and Operational Guidance for Handling 2(1H)-Quinolinone, 3-fluoro-4-methyl-

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and disposal of 2(1H)-Quinolinone,...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and disposal of 2(1H)-Quinolinone, 3-fluoro-4-methyl- (CAS No. 198831-76-4).[1]

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 2(1H)-Quinolinone, 3-fluoro-4-methyl-. The following guidance is synthesized from data on structurally similar quinoline compounds and established principles of laboratory safety. It is imperative that researchers conduct a thorough risk assessment for their specific experimental conditions and consult with their institution's Environmental Health and Safety (EHS) department. All chemical products should be treated with the recognition of "having unknown hazards and toxicity".[2]

Hazard Identification and Risk Assessment

While the toxicological properties of 2(1H)-Quinolinone, 3-fluoro-4-methyl- have not been thoroughly investigated, data from analogous quinoline derivatives suggest it should be handled as a hazardous substance.[3] Based on the hazard classifications of similar compounds, this chemical may be harmful if swallowed or in contact with skin, cause skin irritation, and lead to serious eye irritation.[4] Some quinoline compounds are also suspected of causing genetic defects and may cause cancer.[4][5]

Inferred Hazard Summary:

Hazard ClassificationPotential EffectsSupporting Evidence from Analogous Compounds
Acute Toxicity (Oral) Harmful if swallowed.[6]Quinoline derivatives have shown oral toxicity.[7]
Acute Toxicity (Dermal) Harmful in contact with skin.[4]Dermal toxicity has been observed in similar compounds.[5]
Skin Corrosion/Irritation Causes skin irritation.[4][6][8]Structurally related quinolines are known skin irritants.[5]
Serious Eye Damage/Irritation Causes serious eye irritation.[4][6][8]Quinoline compounds can cause severe eye irritation.[5]
Germ Cell Mutagenicity Suspected of causing genetic defects.[4][8]Quinoline itself is suspected of causing genetic defects.[7]
Carcinogenicity May cause cancer.[4]Quinoline is classified as a potential carcinogen.[5]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.[8]General hazard for powdered chemicals.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to minimize exposure risk. The following table outlines the required PPE for handling this compound.

Protection LevelEquipmentRationale and Best Practices
Eye and Face Protection Tightly fitting safety goggles with side shields. A face shield is recommended when there is a splash hazard.[3][7]To protect against splashes and airborne particles.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, tested to EN 374).[7] Double gloving is recommended.[9]Prevents skin contact. Inspect gloves for integrity before each use.[7] If contact with the chemical is known or suspected, carefully remove and dispose of the gloves properly.[9]
Skin and Body Protection Laboratory coat. For larger quantities or potential for significant exposure, wear chemical-resistant coveralls and closed-toe shoes.[3][7]Provides a barrier against accidental spills and contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if there is a risk of dust or aerosol generation, or if working outside of a certified chemical fume hood.[3]Prevents inhalation of harmful dust or aerosols.[3] Surgical masks offer little to no protection from chemical exposure.[9]

Safe Handling and Operational Workflow

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Engineering Controls
  • Chemical Fume Hood: All manipulations of 2(1H)-Quinolinone, 3-fluoro-4-methyl-, including weighing and solution preparation, must be conducted in a certified chemical fume hood with good ventilation.[4][7]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[7]

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing:

    • If possible, weigh the compound directly into the receiving vessel to minimize transfer steps.

    • Use a dedicated spatula and weighing paper.

    • Handle the solid gently to avoid generating dust.

  • Dissolution:

    • Add the solvent to the solid slowly and stir to dissolve.

    • Keep the container covered as much as possible during this process.

  • Reaction Setup:

    • If the compound is to be used in a reaction, add it to the reaction vessel within the fume hood.

    • Ensure the reaction apparatus is properly assembled and secured.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.

    • Wash hands thoroughly with soap and water after removing gloves.[4]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][10]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[10]

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.[11]

  • Solid Waste:

    • Collect any solid waste, including contaminated weighing paper and disposable bench paper, in a designated, labeled hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing 2(1H)-Quinolinone, 3-fluoro-4-methyl- in a clearly labeled, sealed, and appropriate hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Contaminated PPE:

    • Dispose of all used PPE, including gloves and disposable lab coats, as hazardous waste.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[10] Remove contaminated clothing. If skin irritation occurs, seek medical advice.

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[10] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10] If you feel unwell, call a poison center or doctor.

  • Ingestion: If swallowed, rinse mouth. Call a poison center or doctor if you feel unwell.[10]

  • Spills:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[8]

    • For large spills, contact your institution's EHS department immediately.

Visual Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep Don PPE: - Goggles & Face Shield - Nitrile Gloves (Double) - Lab Coat weigh Weighing: - Minimize dust - Use dedicated tools prep->weigh Proceed to handling dissolve Dissolution: - Add solvent slowly - Keep covered weigh->dissolve react Reaction Setup: - Secure apparatus dissolve->react decon Decontaminate: - Surfaces - Equipment react->decon After experiment waste Waste Disposal: - Segregate solid, liquid, PPE - Label containers decon->waste wash Personal Hygiene: - Remove PPE - Wash hands waste->wash

Sources

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